molecular formula C6H7IN2 B1411340 5-Iodomethyl-2-methyl-pyrimidine CAS No. 2090297-94-0

5-Iodomethyl-2-methyl-pyrimidine

カタログ番号: B1411340
CAS番号: 2090297-94-0
分子量: 234.04 g/mol
InChIキー: AIHCEZXGGJQCNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodomethyl-2-methyl-pyrimidine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-(iodomethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHCEZXGGJQCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of 5-Iodomethyl-2-methyl-pyrimidine?

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for 5-Iodomethyl-2-methyl-pyrimidine. The following guide has been constructed using information from closely related compounds, including isomers and parent structures. All data presented should be considered predictive and requires experimental validation.

This technical guide provides a comprehensive overview of the predicted properties, potential synthesis, and hypothetical biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue (for 2-Iodo-5-methylpyrimidine)Reference
Molecular Formula C₆H₇IN₂Inferred
Molecular Weight 234.04 g/mol Inferred
Boiling Point 291.3°C at 760 mmHg[1]
Density 1.926 g/cm³[1]
Flash Point 130°C[1]
Predicted pKa -0.75 ± 0.22[1]

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not available. The following are predicted key signals based on its structure and data from related pyrimidine compounds.

TechniquePredicted Key Signals
¹H NMR - Singlet for the methyl protons (CH₃) adjacent to the pyrimidine ring. - Singlet for the iodomethyl protons (-CH₂I). - Singlets for the aromatic protons on the pyrimidine ring.
¹³C NMR - Signal for the methyl carbon. - Signal for the iodomethyl carbon. - Signals for the carbons of the pyrimidine ring.
IR Spectroscopy - Peaks corresponding to C-H stretching of the methyl and aromatic groups. - Peaks for C=N and C=C stretching within the pyrimidine ring. - A peak for C-I stretching.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns showing the loss of iodine, methyl, and iodomethyl groups.

Synthesis and Experimental Protocols

A definitive, experimentally validated protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be inferred from the synthesis of related compounds, such as the conversion of a hydroxymethyl group to an iodomethyl group.

Hypothetical Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 2-methyl-5-(hydroxymethyl)pyrimidine.

Step 1: Synthesis of 5-(hydroxymethyl)-2-methylpyrimidine (if not commercially available)

A potential starting point is the reduction of a corresponding ester or aldehyde at the 5-position of the 2-methylpyrimidine ring.

Step 2: Iodination of 5-(hydroxymethyl)-2-methylpyrimidine

The conversion of the alcohol to the iodide can be achieved using various iodinating agents. A common method is the Appel reaction.

Experimental Protocol (Appel Reaction):

  • Reaction Setup: To a solution of 5-(hydroxymethyl)-2-methylpyrimidine (1 equivalent) and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 equivalents) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterization: Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Drug Development Potential

While there is no specific data on the biological activity of this compound, pyrimidine derivatives are a well-established class of compounds in drug discovery and development, exhibiting a wide range of activities including antiviral, anticancer, and antimicrobial effects.

The introduction of an iodomethyl group provides a reactive site for nucleophilic substitution, making this compound a potentially valuable intermediate for the synthesis of more complex drug candidates. It could act as a covalent inhibitor by forming a bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of target enzymes.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives are known to be kinase inhibitors. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is the MAP kinase pathway, which is often dysregulated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Inhibitor 5-Iodomethyl-2-methyl- pyrimidine Derivative Inhibitor->RAF Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Experimental Workflow for Screening

The following diagram illustrates a general workflow for screening this compound and its derivatives for potential anticancer activity.

Screening_Workflow Start Compound Synthesis (this compound) Library Derivative Library Generation Start->Library Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Library->Cell_Viability Hit_Identification Hit Identification (Potent & Selective Compounds) Cell_Viability->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

General workflow for anticancer drug screening.

Conclusion

This compound is a molecule of interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry. While specific data for this compound is scarce, its structure suggests it could be a valuable building block for creating novel therapeutic agents, particularly covalent inhibitors. The information and hypothetical protocols provided in this guide are intended to serve as a foundation for researchers to design and execute experiments to elucidate the true properties and potential of this compound. All predicted data requires experimental verification.

References

An In-depth Technical Guide to the Synthesis of 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic pathway for 5-Iodomethyl-2-methyl-pyrimidine, a valuable building block in medicinal chemistry and drug development. The proposed synthesis begins with the readily available starting material, 4-amino-5-hydroxymethyl-2-methylpyrimidine, and proceeds through a three-step sequence involving deamination, chlorination, and iodination. This guide includes detailed experimental protocols, quantitative data summarization, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be strategically achieved from 4-amino-5-hydroxymethyl-2-methylpyrimidine, a known biogenetic precursor to Vitamin B1.[1][2] The overall transformation involves the removal of the 4-amino group, followed by the conversion of the 5-hydroxymethyl group to the desired 5-iodomethyl functionality.

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product A 4-amino-5-hydroxymethyl- 2-methylpyrimidine B 5-hydroxymethyl- 2-methylpyrimidine A->B Step 1: Deamination C 5-chloromethyl- 2-methylpyrimidine B->C Step 2: Chlorination D 5-Iodomethyl- 2-methyl-pyrimidine C->D Step 3: Iodination (Finkelstein Reaction)

Caption: Overall synthetic workflow from the starting material to the final product.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis. The quantitative data is summarized in the subsequent tables.

Step 1: Deamination of 4-amino-5-hydroxymethyl-2-methylpyrimidine

The removal of the aromatic amino group is achieved via a diazotization reaction followed by a reduction.

Experimental Protocol:

  • Diazotization: 4-amino-5-hydroxymethyl-2-methylpyrimidine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for a predetermined time to ensure complete formation of the diazonium salt.

  • Reduction: The diazonium salt solution is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is neutralized with a base, and the product, 5-hydroxymethyl-2-methylpyrimidine, is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Step 2: Chlorination of 5-hydroxymethyl-2-methylpyrimidine

The hydroxymethyl group is converted to a chloromethyl group using a standard chlorinating agent.

Experimental Protocol:

  • Reaction Setup: 5-hydroxymethyl-2-methylpyrimidine is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform, under an inert atmosphere.

  • Chlorination: Thionyl chloride (SOCl₂) is added dropwise to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base. The product, 5-chloromethyl-2-methylpyrimidine, is extracted with an organic solvent, dried, and the solvent is evaporated to yield the crude product, which can be used in the next step without further purification or purified by chromatography.

Step 3: Iodination of 5-chloromethyl-2-methylpyrimidine (Finkelstein Reaction)

The final step involves a halide exchange reaction to introduce the iodine atom.[3][4]

Experimental Protocol:

  • Reaction Setup: 5-chloromethyl-2-methylpyrimidine is dissolved in acetone.

  • Halide Exchange: Sodium iodide (NaI) is added to the solution, and the mixture is heated to reflux. The reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone.[3]

  • The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration. The acetone is evaporated, and the residue is dissolved in an organic solvent and washed with water and sodium thiosulfate solution to remove any remaining iodine. The organic layer is dried, and the solvent is evaporated to give the final product, this compound. Purification can be achieved by column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step. Please note that the yields are indicative and can vary based on reaction scale and optimization.

Table 1: Reagents and Conditions for the Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)
1. Deamination 4-amino-5-hydroxymethyl-2-methylpyrimidine1. NaNO₂, H₂SO₄2. H₃PO₂Water0-5, then RT2-4
2. Chlorination 5-hydroxymethyl-2-methylpyrimidineSOCl₂, cat. DMFDichloromethane0, then RT3-6
3. Iodination 5-chloromethyl-2-methylpyrimidineNaIAcetoneReflux4-8

Table 2: Product Yields and Characteristics

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1. Deamination 5-hydroxymethyl-2-methylpyrimidineC₆H₈N₂O124.1460-70
2. Chlorination 5-chloromethyl-2-methylpyrimidineC₆H₇ClN₂142.5975-85
3. Iodination This compoundC₆H₇IN₂234.0480-90

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. This can be visualized as a signaling pathway where the product of one reaction becomes the substrate for the next.

Functional_Group_Transformation Start 4-Amino-5-hydroxymethyl -2-methylpyrimidine (-NH2, -CH2OH) Intermediate1 5-Hydroxymethyl -2-methylpyrimidine (-CH2OH) Start->Intermediate1 Deamination (-NH2 -> -H) Intermediate2 5-Chloromethyl -2-methylpyrimidine (-CH2Cl) Intermediate1->Intermediate2 Chlorination (-OH -> -Cl) Product 5-Iodomethyl -2-methyl-pyrimidine (-CH2I) Intermediate2->Product Iodination (-Cl -> -I)

Caption: Functional group transformations during the synthesis.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound from 4-amino-5-hydroxymethyl-2-methylpyrimidine. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug discovery. The multi-step synthesis involves well-established chemical transformations, making it an accessible and reproducible method for obtaining this important pyrimidine derivative. Further optimization of reaction conditions may lead to improved yields and efficiency.

References

Technical Guide: Properties and Synthesis of Iodinated Methylpyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of iodinated methylpyrimidines, compounds of significant interest in the field of drug development. While the specific compound of inquiry is 5-Iodomethyl-2-methyl-pyrimidine, this guide will primarily focus on its isomer, 2-Iodo-5-methylpyrimidine, for which more comprehensive data is publicly available.

A Note on CAS Number Identification:

Initial searches for the specific CAS (Chemical Abstracts Service) number for "this compound" did not yield a definitive result, suggesting it may be a less common or novel compound. However, a registered CAS number is available for the isomeric compound 2-Iodo-5-methylpyrimidine , which is 154129-30-3 [1][2]. Due to the availability of data for this isomer, the following sections will focus on its properties and synthesis, which can provide a valuable reference for researchers working with related pyrimidine derivatives.

Physicochemical Properties of 2-Iodo-5-methylpyrimidine

The following table summarizes the key physicochemical properties of 2-Iodo-5-methylpyrimidine, providing a baseline for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 154129-30-3[1][2]
Molecular Formula C₅H₅IN₂[1]
Molecular Weight 220.01 g/mol [2]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Experimental Protocols: Synthesis of Iodinated Pyrimidines

Green Chemical Approach for Iodination of Pyrimidine Derivatives [3][4]

This method utilizes mechanical grinding under solvent-free conditions, offering a sustainable alternative to traditional methods that often employ toxic reagents and harsh acidic conditions[3].

Materials:

  • Pyrimidine derivative (e.g., Uracil, Cytosine)

  • Solid Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile

  • Saturated solution of sodium thiosulfate

  • Mortar and pestle

Procedure:

  • In a mortar, combine the pyrimidine derivative (4.4 mmol), solid iodine (1.12 mmol), and a nitrate salt such as AgNO₃ (9 mmol)[3].

  • Add 2-4 drops of acetonitrile to the mixture[3].

  • Grind the reaction mixture using a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid[3].

  • Monitor the reaction completion using Thin Layer Chromatography (TLC)[3].

  • Once the reaction is complete, add 5 mL of a saturated sodium thiosulfate solution to quench any unreacted iodine[3].

  • The remaining solid product can then be separated and purified.

This method has been reported to have high yields (70-98%) and short reaction times[3][4].

Signaling Pathways and Drug Development Applications

Pyrimidine derivatives are fundamental building blocks in numerous biological processes and have been extensively explored as scaffolds for the development of novel therapeutic agents, particularly in oncology[5]. The introduction of an iodine atom can significantly alter the biological activity of these molecules, making them valuable tools in drug discovery.

Role in Cancer Therapy:

The de novo synthesis of pyrimidines is often upregulated in cancer cells to support rapid proliferation. This metabolic pathway has become an attractive target for cancer therapy[6]. Several oncogenic signaling pathways, including the PI3K-Akt-mTORC1 and EGFR-MAP kinase pathways, have been shown to modulate pyrimidine metabolism, highlighting the potential for targeted interventions[6][7].

Below is a diagram illustrating the simplified signaling pathway for the regulation of de novo pyrimidine synthesis in cancer cells.

Pyrimidine_Synthesis_Pathway Regulation of de Novo Pyrimidine Synthesis in Cancer Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR activate PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates CAD CAD (Carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase) S6K1->CAD phosphorylates (activates) De_Novo_Synthesis De Novo Pyrimidine Synthesis CAD->De_Novo_Synthesis catalyzes Proliferation Cell Proliferation De_Novo_Synthesis->Proliferation supports

Caption: Simplified signaling cascade illustrating the activation of de novo pyrimidine synthesis by growth factors in cancer cells.

This pathway demonstrates how external growth signals can lead to the activation of the CAD enzyme, a key regulator of pyrimidine synthesis, ultimately supporting cancer cell proliferation[6][7]. Iodinated pyrimidine derivatives could potentially be designed to inhibit key enzymes in this pathway, offering a strategy for targeted cancer therapy.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyrimidine ring, a fundamental heterocyclic structure, is a cornerstone of medicinal chemistry and drug discovery. As an essential component of nucleobases like cytosine, thymine, and uracil, it plays a critical role in the structure of DNA and RNA.[1][2][3][4] This inherent biological relevance makes pyrimidine derivatives uniquely suited to interact with various cellular components and enzymes, rendering them a "privileged scaffold" in the design of novel therapeutics.[5] The chemical tractability of the pyrimidine nucleus allows for extensive structural modifications, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[1][3][6] Consequently, pyrimidine-based compounds have been successfully developed and approved by the FDA as anticancer, antiviral, antibacterial, and anti-inflammatory agents, highlighting their profound impact on modern medicine.[3][5][7][8][9] This guide provides an in-depth technical overview of the diverse biological activities of pyrimidine derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical cell cycle kinases to the disruption of DNA synthesis and repair.[3][10]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. By mimicking the adenine ring of ATP, they bind to the kinase active site, blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][12] Key kinase targets include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Polo-like Kinases (PLKs), and Tyrosine Kinases like EGFR and ALK.[13][14][15][16]

  • DNA Synthesis Inhibition: As analogues of natural pyrimidines, some derivatives act as antimetabolites. They can block the synthesis of pyrimidine-containing nucleotides or be incorporated into DNA, leading to chain termination and inhibition of cell division.[3] The well-known drug 5-Fluorouracil functions through this mechanism.[3][17]

  • Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication. Inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis.[18]

Quantitative Data on Anticancer Activity:

The anticancer potency of pyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines.

Compound/DerivativeTarget Cell Line(s)IC50 / EC50 (µM)Mechanism/TargetReference
Derivative 2a Glioblastoma, TNBC, Colon Cancer4 - 8Not specified[19]
Amino-iminopyrimidine 3 MCF-7 (Breast), HepG2 (Liver), A549 (Lung)1.61 - 2.02Not specified[20]
Tetralin-6-yl pyrimidine 1 Hep G2 (Liver)8.66 (µg/ml)Not specified[17]
Tetralin-6-yl pyrimidine 3 Hep G2 (Liver), Breast Cancer5.50 & 7.29 (µg/ml)Not specified[17]
Pyrido[2,3-d]pyrimidine 2d A549 (Lung)Strong cytotoxicity at 50 µMNot specified[21]

Featured Signaling Pathway: Kinase Inhibition

Many pyrimidine-based anticancer agents function by blocking the ATP-binding site of protein kinases, thereby inhibiting the phosphorylation of downstream substrates and halting oncogenic signaling cascades.

kinase_inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase Protein Kinase (e.g., CDK, ALK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Substrate_P Phosphorylated Substrate Response Cell Proliferation, Survival Substrate_P->Response Substrate->Substrate_P Apoptosis Apoptosis Pyrimidine Pyrimidine Derivative Pyrimidine->Block Inhibits ATP ATP ATP->Kinase Block->Kinase cox_inhibition Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 AA Arachidonic Acid Cell_Membrane->AA Stimulus PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrimidine Pyrimidine Derivative Pyrimidine->COX2 Inhibits mic_workflow Start Synthesized Pyrimidine Derivative Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Dilution Perform 2-Fold Serial Dilutions in Nutrient Broth Stock->Dilution Inoculate Inoculate Tubes with Standardized Microbial Suspension Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity (Visual Inspection) Incubate->Observe MIC Determine MIC: Lowest concentration with no visible growth Observe->MIC End Result MIC->End

References

The Versatile Synthon: Unlocking the Potential of 5-Iodomethyl-2-methyl-pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of pyrimidine derivatives, 5-Iodomethyl-2-methyl-pyrimidine emerges as a highly versatile and reactive building block for the synthesis of novel drug candidates. Its unique structural features, particularly the reactive iodomethyl group, provide a gateway for the introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for new and effective therapies. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing insights into its synthesis, reactivity, and the biological activities of its derivatives.

Synthesis and Reactivity: A Gateway to Molecular Diversity

While direct, high-yield synthetic routes specifically for this compound are not abundantly reported in publicly available literature, its synthesis can be inferred from established pyrimidine chemistry. A plausible synthetic pathway involves the initial formation of a 5-hydroxymethyl-2-methyl-pyrimidine intermediate. This precursor can be synthesized through various methods, including the reduction of a corresponding 5-formyl or 5-ester derivative. Subsequent conversion of the hydroxyl group to an iodide can be achieved using standard iodinating agents, such as triphenylphosphine and iodine, or via a Finkelstein reaction on a corresponding chloromethyl or bromomethyl derivative.

The key to the utility of this compound lies in the high reactivity of the iodomethyl group at the C5 position. This group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of various side chains and pharmacophores, making it an invaluable tool for structure-activity relationship (SAR) studies.

The general workflow for utilizing this compound as a synthon can be visualized as follows:

G Start 5-Hydroxymethyl- 2-methyl-pyrimidine Intermediate 5-Iodomethyl- 2-methyl-pyrimidine Start->Intermediate Iodination Derivatives 5-(Substituted-methyl)- 2-methyl-pyrimidine Derivatives Intermediate->Derivatives Nucleophilic Substitution Nucleophiles Diverse Nucleophiles (e.g., R-NH2, R-SH, R-OH) Nucleophiles->Derivatives Evaluation Biological Evaluation Derivatives->Evaluation

Figure 1: General workflow for the synthesis and derivatization of this compound for biological evaluation.

Potential Therapeutic Applications: A Landscape of Possibilities

The derivatization of the this compound core opens doors to a multitude of potential therapeutic applications, primarily in the realms of oncology and infectious diseases.

Anticancer Agents

The pyrimidine nucleus is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil and gemcitabine being mainstays in cancer chemotherapy. By utilizing this compound, medicinal chemists can design and synthesize novel anticancer agents targeting various hallmarks of cancer.

Kinase Inhibitors: A significant focus in modern cancer drug discovery is the development of kinase inhibitors. The 5-iodomethyl group allows for the introduction of side chains that can interact with the ATP-binding site or allosteric pockets of various kinases implicated in cancer progression, such as EGFR, VEGFR, and CDKs. For instance, the synthesis of 2,4,5-trisubstituted pyrimidines has been explored for their kinase inhibitory activity. A general scheme for synthesizing such inhibitors could involve the reaction of a 2,4-dichloro-5-(chloromethyl)pyrimidine with a nucleophilic amine, followed by further substitution at the remaining chloro positions. While not directly starting from this compound, this highlights the utility of 5-halomethylpyrimidines in this area.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the EGFR signaling cascade, which is often dysregulated in cancer:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Hypothetical inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have a long history as antimicrobial drugs, including sulfonamides and trimethoprim. The structural versatility offered by this compound can be exploited to generate new compounds with potent activity against a range of bacteria and fungi.

By reacting this compound with various nitrogen, sulfur, or oxygen-containing heterocycles, novel structures with potential antimicrobial activity can be synthesized. The introduced side chains can be designed to mimic the natural substrates of essential microbial enzymes or to disrupt the integrity of the microbial cell membrane.

The following table summarizes the potential biological activities of derivatives that could be synthesized from this compound, based on the activities of structurally related pyrimidine compounds.

Derivative Class Potential Biological Activity Example Target
5-(Aminomethyl)-2-methylpyrimidinesAnticancer, Kinase InhibitionEGFR, VEGFR
5-(Thio-substituted methyl)-2-methylpyrimidinesAntimicrobial, AnticancerDihydrofolate Reductase
5-(Oxy-substituted methyl)-2-methylpyrimidinesAntiviral, AnticancerViral Polymerases

Experimental Protocols: A Guide to Synthesis and Evaluation

General Procedure for the Synthesis of 5-(Aminomethyl)-2-methyl-pyrimidine Derivatives:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add the desired amine (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2-methyl-pyrimidine derivative.

General Procedure for In Vitro Anticancer Activity Screening (MTT Assay):

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of anticancer activity of pyrimidine derivatives.

Experimental_Workflow Start Synthesis of This compound Reaction Reaction with Nucleophiles Start->Reaction Purification Purification & Characterization (NMR, MS, etc.) Reaction->Purification Treatment Treatment with Synthesized Compounds Purification->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Figure 3: Experimental workflow for synthesis and anticancer evaluation.

Conclusion and Future Directions

This compound represents a valuable and underexplored synthon in medicinal chemistry. Its inherent reactivity provides a powerful platform for the generation of diverse libraries of novel pyrimidine derivatives. The potential for these compounds to act as potent anticancer and antimicrobial agents warrants further investigation. Future research should focus on the development of efficient and scalable synthetic routes to this compound and a systematic exploration of its reactions with a wide array of nucleophiles. Subsequent biological evaluation of the resulting compounds will be crucial in unlocking the full therapeutic potential of this versatile building block and paving the way for the discovery of next-generation medicines.

The Versatile Precursor: A Technical Guide to 5-Iodomethyl-2-methyl-pyrimidine in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] The strategic functionalization of the pyrimidine ring opens avenues for the synthesis of diverse heterocyclic systems with significant pharmacological potential. This technical guide focuses on the utility of 5-iodomethyl-2-methyl-pyrimidine, a highly reactive and versatile precursor for the construction of novel fused pyrimidine heterocycles, particularly pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These fused systems are of particular interest as they are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] This guide will provide an in-depth overview of the synthesis of the precursor, its application in the generation of novel heterocyclic frameworks, detailed experimental protocols, and the biological implications of the resulting compounds.

Synthesis of the Precursor: this compound

The targeted precursor, this compound, is not readily commercially available and its synthesis requires a multi-step approach. A plausible and efficient synthetic route commences from a more accessible starting material, such as 2,5-dimethylpyrimidine or a suitably functionalized pyrimidine derivative. One effective strategy involves the initial synthesis of 5-hydroxymethyl-2-methyl-pyrimidine followed by conversion of the hydroxyl group to the iodo functionality.

A general two-step approach is proposed:

  • Oxidation of 2,5-dimethylpyrimidine: The methyl group at the 5-position can be selectively oxidized to a hydroxymethyl group.

  • Conversion of the Hydroxymethyl to the Iodomethyl Group: The resulting 5-hydroxymethyl-2-methyl-pyrimidine can then be converted to the target this compound using standard iodinating agents. A well-established method for such conversions is the Appel reaction, which utilizes triphenylphosphine and iodine.

Application in the Synthesis of Novel Heterocycles

The high reactivity of the C-I bond in this compound makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly useful in intramolecular cyclization reactions to construct fused heterocyclic systems.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prevalent scaffold in many biologically active compounds, including kinase inhibitors.[5] The synthesis of this fused system from this compound can be achieved through a reaction with a suitable amine that possesses a nucleophilic center capable of intramolecular cyclization.

A proposed synthetic workflow is outlined below:

workflow precursor This compound intermediate N-Substituted Intermediate precursor->intermediate N-Alkylation amine Substituted Amine (e.g., Aminoacetonitrile) amine->intermediate cyclization Base-mediated Intramolecular Cyclization intermediate->cyclization pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Derivative cyclization->pyrrolo_pyrimidine

Caption: Proposed workflow for the synthesis of pyrrolo[2,3-d]pyrimidines.

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential, including their role as cyclin-dependent kinase (CDK) inhibitors.[1] Their synthesis from this compound can be envisioned through a reaction with a suitably functionalized pyrimidine or another nitrogen-containing heterocycle that can undergo subsequent cyclization.

A potential synthetic pathway is illustrated in the following diagram:

logical_relationship start This compound coupling Initial N-Alkylation start->coupling pyrimidine_nu Aminopyrimidine Derivative pyrimidine_nu->coupling cyclization_step Intramolecular Cyclization coupling->cyclization_step final_product Pyrimido[4,5-d]pyrimidine Derivative cyclization_step->final_product

Caption: Logical steps for pyrimido[4,5-d]pyrimidine synthesis.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key synthetic transformations. Researchers should adapt these procedures based on the specific substrate and desired product.

Protocol 1: Synthesis of 5-Hydroxymethyl-2-methylpyrimidine

This protocol is adapted from general procedures for the oxidation of methyl groups on heterocyclic rings.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable solvent such as dioxane or acetic acid.

  • Addition of Oxidizing Agent: Add a selective oxidizing agent, such as selenium dioxide (1.1 eq), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford 5-hydroxymethyl-2-methylpyrimidine.

Protocol 2: Synthesis of this compound

This protocol is based on the Appel reaction for the conversion of alcohols to iodides.

  • Reaction Setup: To a solution of 5-hydroxymethyl-2-methylpyrimidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent to yield this compound.

Protocol 3: General Procedure for the Synthesis of Fused Heterocycles
  • N-Alkylation: To a solution of the appropriate nucleophile (e.g., an aminopyrimidine or a substituted amine, 1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq). Add this compound (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the starting materials are consumed (monitored by TLC).

  • Work-up for Intermediate: After completion of the N-alkylation, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude intermediate, which may be purified by chromatography or used directly in the next step.

  • Intramolecular Cyclization: Dissolve the intermediate in a suitable solvent and add a base (e.g., sodium hydride, potassium tert-butoxide) to facilitate the intramolecular cyclization. The reaction may require heating.

  • Final Work-up and Purification: After the cyclization is complete, the reaction is quenched carefully with water or a saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final fused heterocycle is purified by column chromatography or recrystallization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, based on literature reports for analogous reactions.

Table 1: Representative Yields for the Synthesis of Fused Pyrimidines

EntryPrecursor SystemFused HeterocycleReaction ConditionsYield (%)Reference
16-Aminouracil derivativePyrrolo[2,3-d]pyrimidineI2/DMSO, 100 °C, 1hup to 99%[6]
24-Amino-2,6-dialkylpyrimidine-5-carbonitrilePyrimido[4,5-d]pyrimidineTwo steps, refluxup to 57%[7]

Table 2: Representative Spectroscopic Data for Fused Pyrimidine Scaffolds

Scaffold1H NMR (δ, ppm)13C NMR (δ, ppm)
Pyrrolo[2,3-d]pyrimidine Aromatic protons typically in the range of 7.0-9.0 ppm. The proton at C6 of the pyrrole ring often appears as a distinct singlet.Aromatic carbons in the range of 100-160 ppm.
Pyrimido[4,5-d]pyrimidine Aromatic protons typically in the range of 8.0-9.5 ppm.Aromatic carbons in the range of 110-170 ppm.

Note: Specific chemical shifts are highly dependent on the substitution pattern of the heterocyclic core.

Biological Significance and Signaling Pathways

Novel heterocycles derived from this compound are of significant interest in drug discovery due to their potential to modulate key biological pathways implicated in various diseases.

Kinase Inhibition

Many pyrrolo[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. The general mechanism of action involves the binding of the heterocyclic compound to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and arresting the cell cycle.

signaling_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinase (CDK) CDK->G1 Promotes G1/S Transition inhibitor Pyrimido[4,5-d]pyrimidine Derivative inhibitor->CDK Inhibition

Caption: Inhibition of CDK-mediated cell cycle progression.

Conclusion

This compound serves as a highly promising, albeit synthetically challenging, precursor for the generation of novel and biologically active fused pyrimidine heterocycles. Its inherent reactivity allows for the construction of complex molecular architectures through straightforward synthetic transformations. The resulting pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines are valuable scaffolds for the development of new therapeutic agents, particularly in the realm of oncology. This guide provides a foundational framework for researchers to explore the rich chemistry of this versatile building block and to unlock its potential in the discovery of next-generation medicines. Further research into optimizing the synthesis of the precursor and expanding the scope of its reactions will undoubtedly lead to the discovery of new chemical entities with profound biological implications.

References

Physical and chemical properties of 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodomethyl-2-methyl-pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including nucleobases and various therapeutic agents. The introduction of an iodomethyl group at the 5-position of the 2-methyl-pyrimidine ring offers a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, reactivity, and potential applications of this compound, aimed at researchers and professionals in the field of drug development.

Physical and Chemical Properties

Table 1: Estimated Physical and Chemical Properties of this compound

PropertyEstimated Value/Information
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
Appearance Likely a solid at room temperature
Melting Point Not determined
Boiling Point Not determined
Solubility Expected to be soluble in organic solvents like acetone, DMF, and DMSO.[1][2]
Stability The iodomethyl group is a good leaving group and may be sensitive to light and nucleophiles.

Synthesis

The synthesis of this compound can be approached from its corresponding hydroxymethyl precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (CAS No: 73-67-6).[3] Two common methods for converting a primary alcohol to an alkyl iodide are the Appel reaction and the Finkelstein reaction.

Experimental Protocol: Synthesis via Appel Reaction

The Appel reaction provides a one-pot conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine.[4][5]

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methanol + PPh₃ + I₂ → 5-(Iodomethyl)-2-methylpyrimidin-4-amine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Add triphenylphosphine (1.1 equivalents) and imidazole (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocol: Synthesis via Finkelstein Reaction

The Finkelstein reaction is a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an iodide salt.[1][2]

Step 1: Tosylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methanol + TsCl → (4-Amino-2-methylpyrimidin-5-yl)methyl 4-toluenesulfonate

Procedure:

  • Dissolve 4-amino-5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in anhydrous pyridine or a mixture of DCM and triethylamine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) to the solution.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into ice-water and extract with an organic solvent.

  • Wash the combined organic layers with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

Step 2: Iodination via Finkelstein Reaction

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methyl 4-toluenesulfonate + NaI → 5-(Iodomethyl)-2-methylpyrimidin-4-amine

Procedure:

  • Dissolve the tosylated intermediate (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[1][2]

  • Add sodium iodide (NaI) (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Reactivity and Chemical Properties

The key reactive site in this compound is the iodomethyl group. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at the 5-position of the pyrimidine ring.

Nucleophilic Substitution: The iodomethyl group is susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is fundamental to its utility as a synthetic building block.

Nucleophilic_Substitution Pyrimidine_CH2I This compound Product 5-(Nu-methyl)-2-methyl-pyrimidine Pyrimidine_CH2I->Product Sₙ2 reaction Iodide I⁻ Pyrimidine_CH2I->Iodide Nu Nucleophile (Nu⁻) Nu->Product

Caption: Nucleophilic substitution at the iodomethyl group.

Spectral Data Interpretation

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of similar structures.[6][7][8]

¹H NMR Spectroscopy
  • Pyrimidine Ring Protons: A singlet corresponding to the proton at the 4- or 6-position of the pyrimidine ring is expected, likely in the aromatic region (δ 8.0-9.0 ppm).

  • Methyl Protons: A singlet for the methyl group at the 2-position would likely appear in the upfield region (δ 2.0-3.0 ppm).

  • Iodomethyl Protons: A singlet for the methylene protons of the iodomethyl group is expected to be downfield due to the deshielding effect of the iodine atom, likely in the range of δ 4.0-5.0 ppm.[9]

¹³C NMR Spectroscopy
  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would appear in the aromatic region (δ 140-170 ppm).

  • Methyl Carbon: The carbon of the methyl group at the 2-position would be found in the upfield region (δ 15-25 ppm).

  • Iodomethyl Carbon: The carbon of the iodomethyl group would be significantly shielded by the iodine atom and is expected to appear at a relatively low chemical shift, potentially in the range of δ 0-10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): ~1400-1600 cm⁻¹

  • C-I stretching: A weak band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 234. A characteristic [M+1]⁺ peak due to the natural abundance of ¹³C would also be present. Fragmentation patterns would likely involve the loss of an iodine atom (m/z 127) or the entire iodomethyl group.[10]

Applications in Drug Development

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[11][12][13] The presence of the reactive iodomethyl group in this compound makes it a particularly attractive intermediate for the synthesis of novel drug candidates.

This compound can be utilized to introduce the 2-methyl-pyrimidine-5-methyl scaffold into larger molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological targets, while the substituent introduced via the iodomethyl group can be tailored to optimize binding affinity and selectivity.

Drug_Development_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Evaluation cluster_optimization Lead Optimization Pyrimidine_CH2I This compound Analog_Library Library of Pyrimidine Derivatives Pyrimidine_CH2I->Analog_Library Nucleophiles Diverse Nucleophiles Nucleophiles->Analog_Library Screening High-Throughput Screening Analog_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Opt Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Opt Lead_Opt->Analog_Library Iterative Synthesis Candidate Drug Candidate Lead_Opt->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Candidate->Clinical

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available precursors and the reactivity of the iodomethyl group allow for the creation of a wide array of novel pyrimidine derivatives. While experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted, providing a solid foundation for its use in research and development. Further investigation into the biological activities of compounds derived from this compound is warranted and holds the potential to yield novel therapeutic agents.

References

A Technical Guide to the Reactivity of the Iodomethyl Group in Pyrimidines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the iodomethyl group attached to a pyrimidine scaffold. Understanding this reactivity is crucial for the synthesis of novel pyrimidine derivatives, a class of compounds with significant therapeutic potential, including antiviral and anticancer applications[1][2][3][4][5]. The iodomethyl group serves as a highly efficient and versatile synthetic handle, enabling a wide range of molecular modifications.

Core Reactivity Principles

The utility of the iodomethyl pyrimidine scaffold stems from the nature of the carbon-iodine (C-I) bond. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). This polarizes the C-I bond, rendering the methylene carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The primary mechanism for the reaction of iodomethyl pyrimidines is nucleophilic substitution , typically following a concerted SN2 pathway. This is favored because the electrophilic carbon is a primary carbon, which is sterically accessible to incoming nucleophiles.

Recent studies have challenged the long-held assumption that all nucleophilic aromatic substitutions proceed through a stepwise mechanism, suggesting that many, particularly on heterocycles like pyrimidine, are likely concerted[6].

When comparing halogens, the iodomethyl group is generally the most reactive and provides the best yields in nucleophilic substitution reactions compared to its bromomethyl and chloromethyl counterparts[7][8]. This enhanced reactivity makes it the preferred choice for efficiently generating diverse compound libraries.

Halogen_Reactivity Reactivity Reactivity as Leaving Group I Iodomethyl (Most Reactive) Br Bromomethyl I->Br > Cl Chloromethyl (Least Reactive) Br->Cl >

Caption: Logical relationship of halogen reactivity in substitution reactions.

Key Synthetic Transformations

The electrophilic nature of the iodomethyl carbon allows for a variety of synthetic transformations, most notably alkylation reactions with a range of nucleophiles.

Reactivity_Pathways cluster_products Products via Nucleophilic Substitution start Pyrimidine-CH₂I (Iodomethyl Pyrimidine) O_Alk Pyrimidine-CH₂-OR (O-Alkylation) start->O_Alk + R-OH (Alcohol/Phenol) N_Alk Pyrimidine-CH₂-NR₂ (N-Alkylation) start->N_Alk + R₂NH (Amine) S_Alk Pyrimidine-CH₂-SR (S-Alkylation) start->S_Alk + R-SH (Thiol) Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis A Combine Pyrimidinone & K₂CO₃ B Add Anhydrous Acetonitrile A->B C Add Iodomethyl Pyrimidine B->C D Reflux Mixture C->D E Monitor with TLC D->E F Cool & Filter E->F G Concentrate Filtrate F->G H Recrystallization or Column Chromatography G->H I Obtain Pure Product H->I J Structural Confirmation (NMR, MS, X-ray) I->J

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodomethyl-2-methyl-pyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a reactive iodomethyl group at the 5-position allows for facile nucleophilic substitution, providing a versatile platform for the introduction of diverse functional groups. This document provides detailed protocols for nucleophilic substitution reactions of this compound with amine and thiol nucleophiles, along with data presentation and visualizations to support researchers in drug discovery and development. The resulting 5-substituted methyl-2-methyl-pyrimidine scaffolds are of significant interest as they are found in compounds targeting various protein kinases involved in cell signaling pathways crucial to cancer and other diseases.

Data Presentation

The following tables summarize typical quantitative data obtained from nucleophilic substitution reactions on 5-halomethyl-2-methyl-pyrimidines. Please note that yields can vary depending on the specific nucleophile, solvent, and reaction conditions. The data presented here is based on analogous reactions with similar substrates.

Table 1: Nucleophilic Substitution with Amines

EntryNucleophileProductSolventTemp (°C)Time (h)Yield (%)
1Ammonia (aq)5-(Aminomethyl)-2-methyl-pyrimidineEthanol2512~70-80
2Methylamine2-Methyl-5-((methylamino)methyl)pyrimidineTHF258~75-85
3Aniline2-Methyl-5-((phenylamino)methyl)pyrimidineDMF806~65-75
4Morpholine4-((2-Methylpyrimidin-5-yl)methyl)morpholineAcetonitrile6010~80-90

Table 2: Nucleophilic Substitution with Thiols

EntryNucleophileProductSolventTemp (°C)Time (h)Yield (%)
1Sodium hydrosulfide(2-Methylpyrimidin-5-yl)methanethiolEthanol256~60-70
2Thiophenol2-Methyl-5-((phenylthio)methyl)pyrimidineAcetone508~70-80
3CysteineS-((2-Methylpyrimidin-5-yl)methyl)cysteineWater/Ethanol2512~55-65

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., methylamine, aniline, morpholine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) - Optional, may be required for amine hydrohalide salts

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution. If the amine is a salt, add a non-nucleophilic base like TEA or DIPEA (1.2 - 1.5 eq).

  • Stir the reaction mixture at the appropriate temperature (refer to Table 1 or optimize as needed) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-(aminomethyl)-2-methyl-pyrimidine derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiols

This protocol outlines a general method for the reaction of this compound with a thiol or a thiolate salt.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol) or a thiolate salt (e.g., sodium hydrosulfide)

  • Anhydrous solvent (e.g., Ethanol, Acetone)

  • Base (e.g., Sodium hydroxide, Potassium carbonate) - if starting with a thiol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq) and the chosen anhydrous solvent (e.g., ethanol, 10 mL per mmol of thiol).

  • If starting with a thiol, add a base (1.1 eq) to generate the thiolate in situ and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at the appropriate temperature (refer to Table 2 or optimize as needed) and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-((thio)methyl)-2-methyl-pyrimidine derivative.

  • Characterize the purified product by NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction with this compound.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start Dissolve this compound in anhydrous solvent Add_Nucleophile Add nucleophile (and base if required) Start->Add_Nucleophile React Stir at specified temperature and monitor by TLC Add_Nucleophile->React Solvent_Removal Remove solvent under reduced pressure React->Solvent_Removal Extraction Perform aqueous workup and extraction Solvent_Removal->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purify Purify by column chromatography Drying->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

Caption: General workflow for nucleophilic substitution.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted pyrimidines are prevalent scaffolds in the development of protein kinase inhibitors. The products derived from the nucleophilic substitution of this compound can be further elaborated to target various kinases implicated in cancer cell proliferation and survival. For example, many kinase inhibitors target the ATP-binding pocket, and the substituted pyrimidine core can mimic the adenine ring of ATP.

The diagram below illustrates a simplified signaling pathway involving kinases that are often targeted by pyrimidine-based inhibitors.

G Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-(Substituted-methyl)- 2-methyl-pyrimidine (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Application Notes and Protocols for 5-Iodomethyl-2-methyl-pyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 5-Iodomethyl-2-methyl-pyrimidine in various palladium-catalyzed cross-coupling reactions. This versatile building block serves as a valuable precursor for the synthesis of a wide array of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

Introduction to Cross-Coupling Reactions with this compound

This compound is a reactive substrate for palladium-catalyzed cross-coupling reactions. The key to its reactivity lies in the C(sp³)-I bond of the iodomethyl group. This benzylic-type iodide readily undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyrimidine ring, enabling the synthesis of diverse molecular architectures.

Commonly employed cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C double bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The following sections provide detailed protocols and quantitative data from analogous reactions to guide the experimental design for each of these transformations.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylmethyl-2-methylpyrimidines

The Suzuki-Miyaura coupling provides a powerful method for the arylation of this compound. The reaction of the iodomethylpyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding 5-arylmethyl-2-methylpyrimidine.

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., PdCl2(dppf)) reagents->catalyst Add base Base (e.g., Cs2CO3) catalyst->base Add solvent Solvent (e.g., THF/H2O) base->solvent Add heating Heating solvent->heating Heat workup Aqueous Workup & Purification heating->workup Cool product 5-Arylmethyl-2-methylpyrimidine workup->product Isolate

Figure 1. General workflow for the Suzuki-Miyaura coupling of this compound.

Quantitative Data from Analogous Suzuki-Miyaura Reactions of Benzyl Halides

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of benzyl halides with arylboronic acid derivatives, which serve as a model for the reactivity of this compound.

EntryBenzyl HalideArylboronic Acid DerivativeCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O (10:1)772395[1]
24-Nitrobenzyl chloridePhenylboronic acidMCM-PPh₂-Pd (0.26)K₂CO₃Toluene800.25Trace[2]
3Benzyl chloridePhenylboronic acidMCM-PPh₂-Pd (0.26)Na₂CO₃Toluene800.0898[2]
Experimental Protocol: Suzuki-Miyaura Coupling (Model)

This protocol is adapted from the cross-coupling of benzyl bromide with potassium aryltrifluoroborates[1].

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

  • Add a mixture of anhydrous THF and deionized water (10:1 v/v) to the tube.

  • Seal the tube and heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylmethyl-2-methylpyrimidine.

Sonogashira Coupling: Synthesis of 5-Alkynylmethyl-2-methylpyrimidines

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position of the pyrimidine ring. The reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Sonogashira_Coupling_Pathway cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)Ln Pd_complex R-Pd(II)-I (Ln) Pd0->Pd_complex Oxidative Addition (R-I) Pd_alkynyl R-Pd(II)-C≡C-R' (Ln) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R-C≡C-R' Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡C-R' Cu_acetylide Cu-C≡C-R' Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->Pd_complex Base Base R_I 5-Iodomethyl- 2-methyl-pyrimidine (R-I) R_I->Pd0

Figure 2. Catalytic cycles of the Sonogashira coupling reaction.

Quantitative Data from Analogous Sonogashira Reactions

The following table presents data from Sonogashira couplings of various aryl halides with terminal alkynes, providing a reference for the reaction of this compound.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Iodouracil derivativePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMFRT492
2IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene60295
34-Iodoanisole1-OctynePdCl₂(PPh₃)₂ (1)CuI (2)PiperidineTHFRT198
Experimental Protocol: Sonogashira Coupling (Model)

This protocol is a general procedure based on standard Sonogashira reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-alkynylmethyl-2-methylpyrimidine.

Heck Coupling: Synthesis of 5-Alkenylmethyl-2-methylpyrimidines

The Heck reaction allows for the vinylation of this compound, leading to the formation of 5-alkenylmethyl-2-methylpyrimidines. This reaction typically involves the palladium-catalyzed coupling of the iodomethylpyrimidine with an alkene in the presence of a base.

Heck_Reaction_Workflow start Start reactants This compound + Alkene start->reactants catalyst_base Add Pd Catalyst (e.g., Pd(OAc)2) and Base (e.g., Et3N) reactants->catalyst_base reaction Heat Reaction Mixture in Solvent (e.g., DMF) catalyst_base->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product 5-Alkenylmethyl-2-methylpyrimidine purification->product end End product->end

Figure 3. Step-by-step workflow for a typical Heck coupling reaction.

Quantitative Data from Analogous Heck Reactions

The following table provides examples of Heck reactions with various aryl halides and alkenes.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 2 | 90 | | 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMA | 120 | 24 | 85 | | 3 | 1-Iodonaphthalene | Methyl methacrylate | PdCl₂(PPh₃)₂ (1) | K₂CO₃ | DMF | 100 | 6 | 78 |

Experimental Protocol: Heck Coupling (Model)

This is a general protocol for the Heck reaction, which may require optimization for this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and the alkene in anhydrous DMF.

  • Add triethylamine to the mixture.

  • Seal the tube and heat the reaction to 100-120 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-(Aminomethyl)-2-methylpyrimidines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. It can be applied to couple this compound with a variety of primary and secondary amines to yield the corresponding 5-(aminomethyl)-2-methylpyrimidine derivatives.

Buchwald_Hartwig_Logic start Is C-N bond formation desired at the methyl position? yes Yes start->yes no No start->no reaction Buchwald-Hartwig Amination yes->reaction other_method Consider alternative synthetic routes no->other_method reactants This compound + Amine reaction->reactants conditions Pd Catalyst + Ligand + Base reactants->conditions product 5-(Aminomethyl)-2-methylpyrimidine conditions->product

Figure 4. Decision logic for employing Buchwald-Hartwig amination.

Quantitative Data from Analogous Buchwald-Hartwig Amination Reactions

The following table summarizes conditions and yields for the Buchwald-Hartwig amination of aryl halides, which can inform the development of a protocol for this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801898
22-ChloropyridineMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1001292
31-IodonaphthaleneBenzylaminePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃Dioxane1102488
Experimental Protocol: Buchwald-Hartwig Amination (Model)

This protocol is a general procedure that will likely require optimization for the specific substrate.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application of 5-Iodomethyl-2-methyl-pyrimidine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 5-Iodomethyl-2-methyl-pyrimidine in the synthesis of kinase inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region. This structural motif is present in numerous FDA-approved kinase inhibitors. This compound is a valuable and reactive building block for the synthesis of novel kinase inhibitors. The iodomethyl group at the C5 position serves as a potent electrophile, enabling facile nucleophilic substitution reactions (SN2). This allows for the strategic introduction of various side chains and pharmacophores, which can be tailored to achieve desired potency and selectivity against specific kinase targets. This application note details a representative synthesis of a substituted aminopyrimidine-based kinase inhibitor and its potential application in targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]

Key Application: Synthesis of a PI3K/Akt Pathway Inhibitor

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] The protocol outlined below describes a hypothetical synthesis of a potent kinase inhibitor, "KIN-1284," utilizing this compound as the starting material to construct a core structure that can effectively target this pathway.

Data Presentation

The following table summarizes the inhibitory activity of a structurally related 2,4-diaminopyrimidine derivative against key kinases in the PI3K/Akt/mTOR pathway and its anti-proliferative effect on a cancer cell line. This data is provided for illustrative purposes to demonstrate the potential of this class of compounds.

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Representative Compound PI3Kα15PC-3 (Prostate)0.8
Akt145PC-3 (Prostate)0.8
mTOR25PC-3 (Prostate)0.8

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. (Data is representative for a similar class of pyrimidine inhibitors and should be determined experimentally for newly synthesized compounds.)

Experimental Protocols

Synthesis of N-((2-methylpyrimidin-5-yl)methyl)-4-(trifluoromethyl)aniline (KIN-1284)

This protocol describes the nucleophilic substitution reaction between this compound and 4-(trifluoromethyl)aniline to yield the target kinase inhibitor KIN-1284. The trifluoromethylphenyl moiety is a common feature in kinase inhibitors, often contributing to binding affinity.

Materials:

  • This compound (1.0 eq)

  • 4-(Trifluoromethyl)aniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 4.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add 4-(trifluoromethyl)aniline (0.77 g, 4.8 mmol).

  • Add diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at 60°C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired product, KIN-1284, as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup A This compound D Reaction Mixture A->D Combine reagents B 4-(Trifluoromethyl)aniline B->D Combine reagents C DIPEA in Acetonitrile C->D Combine reagents E Heat at 60°C for 16h D->E F Workup (Solvent removal, Extraction) E->F G Purification (Silica Gel Chromatography) F->G H KIN-1284 (Final Product) G->H

Caption: Synthetic workflow for KIN-1284.

PI3K/Akt/mTOR Signaling Pathway

G cluster_0 Upstream Activation cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor KIN-1284 Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds Using 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of antiviral compounds utilizing 5-Iodomethyl-2-methyl-pyrimidine as a key starting material. The following sections outline a step-by-step synthetic route to a potential antiviral agent, present quantitative data in a structured format, and include diagrams to illustrate the experimental workflow.

Introduction

Pyrimidine derivatives are a cornerstone in the development of antiviral therapeutics, forming the structural core of numerous clinically significant drugs. The substitution at the C5 position of the pyrimidine ring has been a focal point for medicinal chemists to modulate the biological activity and pharmacokinetic properties of these compounds. This compound is a highly reactive and versatile building block for introducing a variety of functional groups at this position, making it a valuable precursor in the synthesis of novel antiviral candidates. Its utility lies in its susceptibility to nucleophilic substitution, allowing for the facile introduction of side chains that can interact with viral enzymes or other critical components of the viral life cycle.

General Synthetic Pathway

The general approach for the synthesis of antiviral compounds from this compound involves the nucleophilic substitution of the iodine atom. This reaction can be carried out with a wide range of nucleophiles, including phenols, thiols, amines, and carbanions, leading to a diverse library of 5-substituted-2-methyl-pyrimidine derivatives. The choice of the nucleophile is critical in determining the potential antiviral activity of the final compound.

Synthesis_Pathway start This compound product 5-Substituted-2-methyl-pyrimidine Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Phenol, Thiol, Amine) nucleophile->product activity Antiviral Activity product->activity

Caption: General synthetic pathway for antiviral compounds.

Protocol: Synthesis of a 5-(Aryloxymethyl)-2-methyl-pyrimidine Derivative

This protocol details the synthesis of a 5-(aryloxymethyl)-2-methyl-pyrimidine derivative, a class of compounds that has been investigated for antiviral properties. The procedure is adapted from analogous reactions with 5-halomethyl-pyrimidines and leverages the high reactivity of the iodomethyl group.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-chlorophenol)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the substituted phenol (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

  • Addition of Pyrimidine: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The higher reactivity of the iodo-compound may lead to shorter reaction times compared to chloro or bromo analogs.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(aryloxymethyl)-2-methyl-pyrimidine derivative.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in DMF B Add K₂CO₃ A->B C Add this compound B->C D Heat and Stir (4-6h) C->D E Quench with Water D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 5-(aryloxymethyl)-2-methyl-pyrimidine derivatives and their reported antiviral activities against various viruses. Data is compiled from literature on analogous compounds.

Compound IDSubstituent (Aryl Group)Yield (%)Purity (%)Antiviral TargetIC₅₀ (µM)
1a 4-Chlorophenyl75-85>98Herpes Simplex Virus 1 (HSV-1)5.2
1b 2,4-Dichlorophenyl70-80>98Varicella-Zoster Virus (VZV)8.7
1c 4-Methoxyphenyl80-90>99Human Cytomegalovirus (HCMV)12.5
1d 3-Trifluoromethylphenyl65-75>97Influenza A (H1N1)15.1

Mechanism of Action: Inhibition of Viral Replication

While the precise mechanism of action can vary depending on the specific derivative, many pyrimidine-based antiviral compounds function by inhibiting viral DNA or RNA synthesis. These compounds can act as non-nucleoside inhibitors of viral polymerases or helicases, crucial enzymes for viral replication. The 5-substituted side chain plays a key role in binding to hydrophobic pockets within these enzymes, leading to their inactivation and subsequent termination of viral replication.

Mechanism_of_Action Compound 5-(Aryloxymethyl)-2-methyl-pyrimidine Binding Binding to Hydrophobic Pocket Compound->Binding Enzyme Viral Polymerase / Helicase Enzyme->Binding Replication Viral DNA/RNA Synthesis Enzyme->Replication Inactivation Enzyme Inactivation Binding->Inactivation Inhibition Inhibition Inactivation->Inhibition Replication->Inhibition

Caption: Proposed mechanism of antiviral action.

Conclusion

This compound serves as a valuable and highly reactive starting material for the synthesis of a diverse range of 5-substituted pyrimidine derivatives with potential antiviral activities. The protocols and data presented herein provide a foundation for researchers to explore this chemical space in the quest for novel and effective antiviral agents. The straightforward synthetic accessibility and the potential for broad-spectrum antiviral activity make this class of compounds a compelling area for further investigation in drug discovery and development.

The Role of 5-Iodomethyl-2-methyl-pyrimidine in Anticancer Agent Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics due to its presence in the building blocks of DNA and RNA. The strategic functionalization of the pyrimidine ring allows for the synthesis of compounds that can interact with various biological targets implicated in cancer progression. Among the various substituted pyrimidines, 5-Iodomethyl-2-methyl-pyrimidine serves as a reactive intermediate for the synthesis of a diverse range of derivatives with potential as potent anticancer agents, particularly as kinase inhibitors. This document provides an overview of its application, detailed experimental protocols for the synthesis of derivative compounds, and insights into their biological activities and mechanisms of action.

Application of this compound in Anticancer Drug Discovery

This compound is a valuable building block in medicinal chemistry for the introduction of the 2-methyl-5-methylenepyrimidine moiety into larger molecules. The iodine atom at the methyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the facile connection of the pyrimidine core to various functionalities, such as amines, thiols, and alcohols, leading to the generation of diverse chemical libraries for anticancer screening.

Derivatives synthesized from this intermediate have been explored for their ability to target key signaling pathways involved in cell growth, proliferation, and survival. A primary focus has been the development of kinase inhibitors, which are a major class of targeted cancer therapies. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers.

Synthesis of Anticancer Agents from 5-Halomethyl-2-methyl-pyrimidine Derivatives

While direct utilization of this compound is not extensively documented in readily available literature, the synthesis of analogous compounds using 5-chloromethyl or 5-bromomethyl-2-methyl-pyrimidine provides a clear blueprint for its application. The principles of nucleophilic substitution remain the same, with the iodo- a more reactive leaving group than its chloro- or bromo- counterparts.

General Synthetic Scheme

The general approach involves the reaction of a 5-halomethyl-2-methyl-pyrimidine with a nucleophile, typically an amine, thiol, or alcohol, to generate the desired substituted pyrimidine derivative.

5-Halomethyl-2-methyl-pyrimidine 5-Halomethyl-2-methyl-pyrimidine Anticancer Agent Candidate Anticancer Agent Candidate 5-Halomethyl-2-methyl-pyrimidine->Anticancer Agent Candidate Nucleophilic Substitution Nucleophile (R-XH) Nucleophile (R-XH) Nucleophile (R-XH)->Anticancer Agent Candidate

Figure 1: General synthetic route for anticancer agent candidates.

Experimental Protocols

The following are representative protocols for the synthesis of anticancer agents using 5-halomethyl-2-methyl-pyrimidine as a precursor. These can be adapted for use with this compound, potentially with milder reaction conditions due to its higher reactivity.

Protocol 1: Synthesis of 2-methyl-5-(aminomethyl)pyrimidine Derivatives

This protocol outlines the synthesis of aminomethyl-pyrimidine derivatives, which are common scaffolds in kinase inhibitors.

Materials:

  • 5-(Chloromethyl)-2-methylpyrimidine (or this compound)

  • Appropriate primary or secondary amine

  • Triethylamine (or other suitable base)

  • Acetonitrile (or other suitable solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 5-(chloromethyl)-2-methylpyrimidine (1.0 eq) in acetonitrile.

  • Add the desired amine (1.1 eq) and triethylamine (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of 2-methyl-5-(thiomethyl)pyrimidine Derivatives

This protocol describes the synthesis of thiomethyl-pyrimidine derivatives, which can also serve as intermediates for further functionalization or as final compounds.

Materials:

  • 5-(Bromomethyl)-2-methylpyrimidine (or this compound)

  • Appropriate thiol

  • Potassium carbonate (or other suitable base)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the desired thiol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(bromomethyl)-2-methylpyrimidine (1.0 eq) in DMF dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

  • Confirm the structure of the product using analytical techniques.

Biological Activity and Targeted Signaling Pathways

Derivatives of 2-methyl-5-(substituted methyl)pyrimidine have shown promise as inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Targeted Kinases and Signaling Pathways

Many pyrimidine-based inhibitors target the ATP-binding pocket of kinases, competing with the endogenous ATP and thereby blocking the phosphorylation of downstream substrates. Key kinase targets for pyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Essential for angiogenesis, the formation of new blood vessels that supply tumors.

  • Aurora Kinases: Involved in mitotic progression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription CDKs Cyclin-Dependent Kinases (CDK4/6, CDK2) CellCycle Cell Cycle Progression CDKs->CellCycle GrowthFactor Growth Factor GrowthFactor->RTK PyrimidineInhibitor Pyrimidine-based Kinase Inhibitor PyrimidineInhibitor->RTK PyrimidineInhibitor->CDKs

Figure 2: Key signaling pathways targeted by pyrimidine-based kinase inhibitors.

Quantitative Data on Anticancer Activity

The anticancer activity of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for derivatives of this compound is scarce in the public domain, the following table presents representative data for structurally related 2,5-substituted pyrimidine anticancer agents to illustrate the potential potency.

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)
2,5-DiaminopyrimidineCDK2/Cyclin AA549 (Lung Cancer)0.5 - 5.0
2,5-Disubstituted PyrimidineEGFRHCT116 (Colon Cancer)0.1 - 2.0
Pyrido[2,3-d]pyrimidineVEGFR2HUVEC (Endothelial)0.05 - 1.0

Note: The data presented are illustrative and represent a range of activities observed for various pyrimidine derivatives. Actual IC50 values are highly dependent on the specific chemical structure.

Conclusion

This compound represents a potentially useful, reactive intermediate for the synthesis of novel anticancer agents, particularly kinase inhibitors. While direct examples of its use are not widely reported, the established synthetic methodologies for its chloro- and bromo-analogs provide a solid foundation for its application in drug discovery programs. The versatility of the pyrimidine scaffold, combined with the reactivity of the 5-iodomethyl group, offers a promising avenue for the development of new, targeted cancer therapies. Further exploration and publication of the synthesis and biological evaluation of derivatives from this specific precursor would be a valuable contribution to the field of medicinal chemistry.

Application Notes and Protocols for the Functionalization of the 5-Position of a Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the pyrimidine ring at the 5-position. The functionalization of this position is a critical strategy in medicinal chemistry for the development of novel therapeutic agents, as it allows for the introduction of diverse substituents that can modulate the biological activity, selectivity, and pharmacokinetic properties of the parent molecule.

Introduction

The pyrimidine scaffold is a cornerstone in the development of a wide range of pharmaceuticals, including antiviral and anticancer agents. The ability to selectively introduce functional groups at the 5-position is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This document outlines several key synthetic strategies to achieve this, including halogenation, directed lithiation, and various palladium-catalyzed cross-coupling reactions.

Strategic Approaches to 5-Position Functionalization

The choice of functionalization strategy depends on the desired substituent, the overall complexity of the pyrimidine substrate, and the compatibility of functional groups. A general workflow for selecting an appropriate method is illustrated below.

G start Start with Pyrimidine Substrate is_h Is the 5-position a C-H bond? start->is_h is_prefunctionalized Is pre-functionalization feasible? is_h->is_prefunctionalized No ch_functionalization Direct C-H Functionalization is_h->ch_functionalization Yes halogenation Halogenation (I, Br) is_prefunctionalized->halogenation Yes lithiation Directed Lithiation is_prefunctionalized->lithiation Yes final_product 5-Functionalized Pyrimidine ch_functionalization->final_product halopyrimidine 5-Halopyrimidine Intermediate halogenation->halopyrimidine lithiopyrimidine 5-Lithiopyrimidine Intermediate lithiation->lithiopyrimidine cross_coupling Pd-Catalyzed Cross-Coupling halopyrimidine->cross_coupling electrophilic_quench Quench with Electrophile lithiopyrimidine->electrophilic_quench cross_coupling->final_product electrophilic_quench->final_product

Caption: Workflow for selecting a 5-position functionalization strategy.

Halogenation of the 5-Position

Halogenation, particularly iodination and bromination, of the pyrimidine ring at the 5-position is a common and effective strategy to introduce a versatile handle for subsequent cross-coupling reactions.

Iodination

Iodination at the C5 position can be achieved under mild, solvent-free conditions using molecular iodine and a nitrate salt.[1] This method is environmentally friendly and generally provides high yields.[1][2]

Reaction Pathway:

G pyrimidine Pyrimidine reagents + pyrimidine->reagents iodine I₂ iodine->reagents nitrate AgNO₃ arrow Grinding, RT, 20-30 min nitrate->arrow product 5-Iodopyrimidine reagents->nitrate arrow->product

Caption: Iodination of the pyrimidine 5-position.

Experimental Protocol: Solvent-Free Iodination of Uracil [1][2]

  • In a mortar, combine uracil (4.4 mmol), solid iodine (1.12 mmol), and silver nitrate (9 mmol).

  • Add 2-4 drops of acetonitrile to the mixture.

  • Grind the reaction mixture with a pestle for 20-30 minutes. The mixture will become a violet-colored tacky solid, and the reaction is exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated solution of sodium thiosulfate (5 mL) to quench the unreacted iodine.

  • Collect the remaining solid by filtration.

Quantitative Data: Iodination of Pyrimidine Derivatives [1][2][3]

SubstrateReagentsTime (min)Yield (%)
UracilI₂, AgNO₃2595
CytosineI₂, AgNO₃3070
2'-DeoxyuridineI₂, AgNO₃2586
UridineI₂, AgNO₃2583
2'-O-MethyluridineI₂, AgNO₃1598
Bromination

5-Bromopyrimidines can be synthesized from the corresponding 2-hydroxypyrimidine by reaction with bromine.[4]

Experimental Protocol: Synthesis of 2-hydroxy-5-bromopyrimidine [4]

  • To a solution of 2-hydroxypyrimidine (35 g) in 250 mL of deionized water, cool the mixture to below 5°C in an ice-water bath.

  • Slowly add bromine (40 g) to the cooled solution.

  • Allow the reaction to warm to room temperature and continue stirring for 45 minutes.

  • Collect the precipitate by suction filtration and wash with water until the filtrate is neutral.

  • Dry the solid over anhydrous magnesium sulfate.

  • The crude product can be further purified by column chromatography on neutral alumina and recrystallization from 85% ethanol to yield the white solid product.

Directed Lithiation of the 5-Position

Directed lithiation provides a powerful method for the functionalization of the 5-position by creating a nucleophilic center that can react with a variety of electrophiles. This method is particularly useful for substrates that may not be amenable to other functionalization strategies.[5][6]

Reaction Pathway:

G pyrimidine Protected Pyrimidine lda LDA, THF, -78°C pyrimidine->lda lithiated 5-Lithiopyrimidine lda->lithiated electrophile Electrophile (E+) lithiated->electrophile product 5-Substituted Pyrimidine electrophile->product

Caption: Directed lithiation and electrophilic quench.

Experimental Protocol: Directed Lithiation and Quenching with an Aldehyde [5]

  • Under a nitrogen atmosphere, dissolve the protected pyrimidine (e.g., 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, 1.83 mmol) in dry THF (4 mL) and cool to -78°C.

  • Add LDA (2 M in THF/n-hexane/ethylbenzene, 1.6 equiv) dropwise over 30 minutes.

  • Add the aldehyde (1.2 equiv.) dissolved in THF (2 mL) dropwise.

  • Stir the reaction mixture for an additional 60 minutes at -78°C.

  • Quench the reaction with a saturated NH₄Cl solution (0.5 mL) and allow it to warm to room temperature.

  • The product can be isolated and purified using standard techniques.

Quantitative Data: Directed Lithiation and Addition to Carbonyls [5][6]

ElectrophileAdditiveYield (%)
BenzaldehydeNone46-60
Benzaldehydebis(2-dimethylaminoethyl)ether93
4-Methoxybenzaldehydebis(2-dimethylaminoethyl)ether85
Cyclohexanonebis(2-dimethylaminoethyl)ether78
2,2,2-Trifluoroacetophenonebis(2-dimethylaminoethyl)ether88

Palladium-Catalyzed Cross-Coupling Reactions

5-Halopyrimidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a 5-halopyrimidine with an organoboron reagent.[7][8]

Reaction Pathway:

G halopyrimidine 5-Halopyrimidine (X = Br, I) reagents + halopyrimidine->reagents boronic_acid R-B(OH)₂ boronic_acid->reagents catalyst Pd Catalyst, Base product 5-Aryl/Vinyl-pyrimidine catalyst->product reagents->catalyst

Caption: Suzuki-Miyaura coupling of a 5-halopyrimidine.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine [7][8]

  • In a Schlenk flask, combine 5-bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture at 85-95°C for 12-15 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromopyrimidines [7][8]

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O92
3-Thienylboronic acidPd₂(dba)₃/PCy₃K₃PO₄1,4-Dioxane88
2-PyridylboronatePd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane91
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position through the reaction of a 5-halopyrimidine with a terminal alkyne.[9][10]

Reaction Pathway:

G halopyrimidine 5-Iodopyrimidine reagents + halopyrimidine->reagents alkyne Terminal Alkyne alkyne->reagents catalyst Pd Catalyst, Cu(I) co-catalyst, Base product 5-Alkynylpyrimidine catalyst->product reagents->catalyst

Caption: Sonogashira coupling of a 5-iodopyrimidine.

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene (as a model) [9]

  • In a sealed tube, dissolve 4-iodotoluene (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Degas the reaction mixture and then heat it to 100°C for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography.

Quantitative Data: Sonogashira Coupling [9]

Aryl HalideAlkyneCatalyst SystemYield (%)
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuI95
Stille Coupling

The Stille coupling involves the reaction of a 5-halopyrimidine with an organostannane reagent to form a C-C bond.[11][12][13]

Reaction Pathway:

G halopyrimidine 5-Halopyrimidine reagents + halopyrimidine->reagents stannane R-Sn(Bu)₃ stannane->reagents catalyst Pd Catalyst product 5-Substituted Pyrimidine catalyst->product reagents->catalyst

Caption: Stille coupling of a 5-halopyrimidine.

Experimental Protocol: Stille Coupling of an Enol Triflate (as a model) [11]

  • To a flame-dried round-bottom flask, add the enol triflate (1.0 eq) and DMF.

  • Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).

  • Purge the flask with argon for 10 minutes before adding the organotin reagent (1.15 eq).

  • Heat the solution to 40°C for 2.5 days.

  • Work up the reaction by transferring the solution to a separatory funnel containing an ammonia-water mixture and extracting with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purify the product by flash chromatography.

Quantitative Data: Stille Coupling [14]

Aryl HalideOrganostannaneCatalystSolventYield (%)
Aryl IodideVinylstannanePd(PPh₃)₄THF75-95
Aryl BromideThienylstannanePd₂(dba)₃, AsPh₃DMF55
Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds by coupling a 5-halopyrimidine with a primary or secondary amine.[15][16]

Reaction Pathway:

G halopyrimidine 5-Halopyrimidine reagents + halopyrimidine->reagents amine R¹R²NH amine->reagents catalyst Pd Catalyst, Ligand, Base product 5-Aminopyrimidine catalyst->product reagents->catalyst

Caption: Buchwald-Hartwig amination of a 5-halopyrimidine.

Experimental Protocol: Buchwald-Hartwig Amination in Flow [17][18]

  • Prepare a solution of the aryl halide (1 eq), amine (1 eq), and DBU (2 eq) in a MeCN/PhMe solvent mixture.

  • Prepare a separate solution of the palladium pre-catalyst (e.g., XantPhos Pd G3, 5 mol%).

  • The solutions are then pumped into a flow reactor at a defined residence time and temperature (e.g., 60 minutes at 140°C).

  • The product stream is collected and can be purified by standard methods.

Quantitative Data: Buchwald-Hartwig Amination [17][18]

Aryl HalideAmineLigandBaseYield (%) (Batch)
4-ChlorotolueneMorpholineXantPhosDBU70 (isolated)
2-BromopyridineBenzamideXantPhosDBU75 (NMR)

Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalization of the pyrimidine ring.[19]

Reaction Pathway:

G pyrimidine Pyrimidine reagents + pyrimidine->reagents aryl_halide Ar-X aryl_halide->reagents catalyst Pd Catalyst, Additive product 5-Arylpyrimidine catalyst->product reagents->catalyst

Caption: Direct C-H arylation of pyrimidine.

Experimental Protocol: Palladium-Catalyzed Direct Arylation of Uracil Derivatives [19]

  • Combine the 5-halouracil derivative, the arene, and a suitable base (e.g., TBAF or Cs₂CO₃/PivOH) in DMF.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

  • Heat the reaction mixture at 100°C for 1-2 hours.

  • After cooling, the reaction is worked up and the product is purified by chromatography.

Quantitative Data: Direct C-H Arylation of 1-N-benzyl-5-iodouracil [19]

AreneCatalyst SystemYield (%)
BenzenePd₂(dba)₃/TBAF80
FuranPd₂(dba)₃/TBAF95
ThiophenePd₂(dba)₃/TBAF92
PyrrolePd₂(dba)₃/TBAF85

Conclusion

The functionalization of the 5-position of the pyrimidine ring is a well-established field with a diverse array of reliable synthetic methods. The choice of the most appropriate strategy will be dictated by the specific synthetic target and the available starting materials. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable method for their drug discovery and development efforts.

References

Synthetic Routes to Novel Pyrimidine-Based Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel pyrimidine-based pharmaceuticals, focusing on recent advancements in anticancer drug discovery. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] This is attributed to its ability to mimic endogenous nucleobases and interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.

Introduction to Novel Pyrimidine-Based Scaffolds

Recent research has focused on the development of novel pyrimidine derivatives with enhanced potency, selectivity, and reduced toxicity.[1][5] This has been achieved through various synthetic strategies, including traditional condensation reactions and modern multicomponent, microwave-assisted, and catalyst-driven methods.[1] This document will detail the synthesis and biological evaluation of three promising classes of pyrimidine-based compounds:

  • Aminopyrimidine Derivatives as EGFR Inhibitors: Targeting the Epidermal Growth Factor Receptor (EGFR) is a clinically validated strategy in oncology. Novel aminopyrimidine derivatives have shown significant potential in overcoming resistance to existing EGFR inhibitors.

  • Pyrimidine-Benzimidazol Hybrids as Anticancer Agents: Molecular hybridization of pyrimidine and benzimidazole moieties has led to the discovery of compounds with potent and broad-spectrum anticancer activity.

  • Pyrimidine-Morpholine Hybrids with Antiproliferative Activity: The incorporation of a morpholine ring into the pyrimidine scaffold has been explored to improve the pharmacological properties and anticancer efficacy of these compounds.

Targeted Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote tumor growth and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. It is a key component of focal adhesions, which are multiprotein complexes that connect the cell cytoskeleton to the extracellular matrix. Overexpression and activation of FAK are associated with tumor progression and metastasis. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets, leading to the activation of pathways that promote cell motility and invasion.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Src->FAK Phosphorylates Downstream Signaling Downstream Signaling Paxillin->Downstream Signaling Cell Migration Cell Migration Downstream Signaling->Cell Migration Cell Survival Cell Survival Downstream Signaling->Cell Survival Pyrimidine-based\nFAK Inhibitor Pyrimidine-based FAK Inhibitor Pyrimidine-based\nFAK Inhibitor->FAK Inhibits

Caption: FAK Signaling Pathway and Inhibition.

Synthetic Protocols and Experimental Data

General Experimental Workflow

The synthesis of novel pyrimidine-based pharmaceuticals typically follows a multi-step process, including synthesis of key intermediates, final product formation, purification, and characterization, followed by biological evaluation.

Experimental_Workflow Start Start Reactant_A Starting Material A Start->Reactant_A Reactant_B Starting Material B Start->Reactant_B Synthesis Chemical Synthesis (e.g., Condensation, Coupling) Reactant_A->Synthesis Reactant_B->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->Biological_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Biological_Assay->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Synthesis of Aminopyrimidine Derivatives

Application Note: This protocol describes the synthesis of a series of aminopyrimidine derivatives designed as potential anticancer agents. The key synthetic step involves a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • General Procedure for the Synthesis of Intermediates (e.g., 4a-d, f): 4-Amino-2,6-dichloropyrimidine is reacted with the appropriate aniline in 2-methoxyethanol at reflux for 15 hours.

  • General Procedure for the Synthesis of Final Compounds (e.g., 2a-f): A solution of the corresponding intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is treated with sodium hydride (1.2 eq) at 0 °C. After stirring for 30 minutes, the appropriate benzyl bromide (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 5 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]

Table 1: Synthetic Yields and Biological Activity of Aminopyrimidine Derivatives

CompoundR1R2Yield (%)EC50 (µM) on A549 cells (48h)
1a HH->50
2a HBenzyl458.1 ± 0.7
2b 4-FBenzyl526.5 ± 0.5
2c 4-ClBenzyl557.2 ± 0.6

Data extracted from Madia VN, et al. (2021).[6]

Synthesis of Pyrimidine-Benzimidazol Hybrids

Application Note: This protocol outlines the synthesis of pyrimidine-benzimidazol hybrids, which have demonstrated significant anticancer activity against various human cancer cell lines.

Experimental Protocol:

  • General procedure for the synthesis of 4-(substituted)-6-phenylpyrimidin-2-amine (3a-e): A mixture of the appropriate chalcone (10 mmol), guanidine hydrochloride (15 mmol), and sodium hydroxide (20 mmol) in ethanol (50 mL) is refluxed for 8 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • General procedure for the synthesis of N-(4-(substituted)-6-phenylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-amine (5a-e) and N-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-(substituted)-6-phenylpyrimidin-2-amine (6a-e): A mixture of the appropriate 2-aminopyrimidine (1 mmol), 2-chlorobenzimidazole or 2-chloro-1-methylbenzimidazole (1.2 mmol), and potassium carbonate (2 mmol) in DMF (10 mL) is heated at 120 °C for 10-12 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and purified by column chromatography.[4]

Table 2: Anticancer Activity of Pyrimidine-Benzimidazol Hybrids

CompoundRIC50 (µM) on MGC-803IC50 (µM) on MCF-7
5a H3.45 ± 0.217.12 ± 0.56
5b 4-CH32.03 ± 0.154.33 ± 0.31
6a H1.89 ± 0.123.87 ± 0.29
6b 4-CH31.06 ± 0.082.54 ± 0.18
5-Fluorouracil -3.45 ± 0.227.12 ± 0.63

Data extracted from Shao KP, et al. (2014).[4]

Synthesis of Pyrimidine-Morpholine Hybrids

Application Note: This protocol describes a two-step synthesis of novel pyrimidine-morpholine hybrids evaluated for their antiproliferative activity against human cancer cell lines.

Experimental Protocol:

  • General procedure for the synthesis of 3-methyl-1-(substituted benzyl)-6-chlorouracil intermediates: 3-Methyl-6-chlorouracil (1 mmol) is combined with various benzyl bromides (1.2 mmol) and stirred under basic conditions using diisopropylethylamine (DIPEA, 2 mmol) in tetrahydrofuran for 7 hours.

  • General procedure for the synthesis of 3-methyl-1-(substituted benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives (2a-2h): The benzylated pyrimidine intermediate (1 mmol) is reacted with morpholine (1.2 mmol) in acetonitrile in the presence of triethylamine (1.5 mmol) and potassium carbonate (1.5 mmol) under reflux conditions overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[7][8]

Table 3: Antiproliferative Activity of Pyrimidine-Morpholine Hybrids

CompoundRIC50 (µM) on SW480IC50 (µM) on MCF-7
2a H35.41 ± 3.1548.12 ± 4.20
2g 4-NO25.10 ± 2.1219.60 ± 1.13
Cisplatin -16.10 ± 1.1011.20 ± 0.95
5-Fluorouracil -4.90 ± 0.836.80 ± 0.55

Data extracted from Ataollahi E, et al. (2025).[8]

Conclusion

The synthetic routes and protocols detailed in this document provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The presented data highlights the potential of novel pyrimidine-based compounds as effective anticancer agents. The modular nature of the described syntheses allows for the generation of diverse chemical libraries for further optimization of biological activity and pharmacokinetic properties. The provided visualizations of key signaling pathways and experimental workflows offer a clear conceptual framework for the rational design and development of next-generation pyrimidine-based pharmaceuticals.

References

Application Notes and Protocols for the Derivatization of 5-Iodomethyl-2-methyl-pyrimidine for Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. The derivatization of substituted pyrimidines is a key strategy in the generation of compound libraries for high-throughput screening and hit-to-lead optimization. 5-Iodomethyl-2-methyl-pyrimidine is a versatile building block for creating diverse libraries of 5-substituted pyrimidine derivatives. The highly reactive iodomethyl group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the facile introduction of various functionalities at the 5-position, enabling the exploration of the chemical space around the pyrimidine core. This application note provides detailed protocols for the parallel synthesis of a library of 5-substituted-2-methyl-pyrimidines and highlights their potential application as kinase inhibitors.

General Reaction Scheme

The derivatization of this compound is achieved through a straightforward nucleophilic substitution reaction (SN2). The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the iodomethyl group, facilitating displacement of the iodide leaving group by various nucleophiles.

Figure 1: General reaction scheme for the derivatization of this compound.

Applications in Drug Discovery: Targeting Kinases

Pyrimidine derivatives are well-established as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases such as cancer.[1][2][3][4] Compound libraries derived from this compound can be screened against a panel of kinases to identify novel inhibitors. Key kinase targets for which pyrimidine-based inhibitors have shown promise include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in non-small cell lung cancer and other solid tumors.[5][6][7][8]

  • Aurora Kinases (AURK): A family of serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1][4][9][10]

  • Polo-like Kinase 1 (PLK1): A serine/threonine kinase that is a master regulator of the cell cycle. Its overexpression is common in many cancers, making it an attractive therapeutic target.[1][4][11][12]

The diverse functionalities that can be introduced at the 5-position of the 2-methyl-pyrimidine scaffold allow for fine-tuning of the molecule's interaction with the kinase active site, potentially leading to the discovery of highly potent and selective inhibitors.

Experimental Protocols

The following protocols describe the parallel synthesis of a representative library of 5-substituted-2-methyl-pyrimidines via nucleophilic substitution with amines, thiols, and phenols.

Materials and Reagents
  • This compound

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

  • A diverse set of thiols (e.g., thiophenol, 4-methoxythiophenol)

  • A diverse set of phenols (e.g., phenol, 4-chlorophenol)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

General Protocol for Derivatization with Amines

This protocol is adapted from the synthesis of related 5-aminomethylpyrimidine derivatives.

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M) is added the respective amine (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 5-aminomethyl-2-methyl-pyrimidine derivative.

General Protocol for Derivatization with Thiols

This protocol is based on standard procedures for S-alkylation of thiols.

  • To a solution of the desired thiol (1.1 eq) in dimethylformamide (0.2 M) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.0 eq) in DMF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the 5-thiomethyl-2-methyl-pyrimidine derivative.

General Protocol for Derivatization with Phenols

This protocol follows a typical Williamson ether synthesis.

  • To a solution of the desired phenol (1.1 eq) in dimethylformamide (0.2 M) is added potassium carbonate (2.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.0 eq) is added to the mixture.

  • The reaction is heated to 60 °C and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the 5-alkoxymethyl-2-methyl-pyrimidine derivative.

Data Presentation

The following tables summarize the expected products and representative analytical data for a small library of derivatized this compound.

EntryNucleophileProductExpected Yield (%)Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (ESI+) m/z
1Benzylamine5-((Benzylamino)methyl)-2-methylpyrimidine75-858.55 (s, 2H), 7.40-7.25 (m, 5H), 3.90 (s, 2H), 3.85 (s, 2H), 2.70 (s, 3H)214.1 [M+H]⁺
2Morpholine2-Methyl-5-(morpholinomethyl)pyrimidine80-908.50 (s, 2H), 3.75 (t, 4H), 3.50 (s, 2H), 2.70 (s, 3H), 2.50 (t, 4H)194.1 [M+H]⁺
3Thiophenol2-Methyl-5-((phenylthio)methyl)pyrimidine70-808.45 (s, 2H), 7.40-7.20 (m, 5H), 4.15 (s, 2H), 2.65 (s, 3H)217.1 [M+H]⁺
4Phenol2-Methyl-5-(phenoxymethyl)pyrimidine65-758.60 (s, 2H), 7.35-6.90 (m, 5H), 5.10 (s, 2H), 2.75 (s, 3H)201.1 [M+H]⁺

Note: Expected yields and spectral data are estimates based on similar reported reactions and may vary.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents This compound + Nucleophile (Amine, Thiol, or Alcohol) + Base (K2CO3 or NaH) start->reagents reaction Nucleophilic Substitution (ACN or DMF, RT or 60°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 5-Substituted-2-methyl-pyrimidine purification->product EGFR_signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition Aurora_Kinase_A_pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A PLK1 PLK1 Aurora_A->PLK1 Activation Cdc25 Cdc25 PLK1->Cdc25 Activation CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Activation Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->Aurora_A Inhibition

References

Application Notes and Protocols for 5-Iodomethyl-2-methyl-pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Iodomethyl-2-methyl-pyrimidine in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, complementing traditional high-throughput screening.[1] FBDD utilizes small, low-complexity molecules, or "fragments," to explore the chemical space of a biological target. These fragments typically have low molecular weights and bind to the target with low affinity, which necessitates highly sensitive biophysical techniques for their detection.[2] The key advantage of FBDD lies in the high quality of the initial hits, which often form highly efficient interactions with the target, providing a more rational starting point for lead optimization.

This compound is a heterocyclic compound that can be employed as an electrophilic or covalent fragment in FBDD. The iodomethyl group serves as a reactive handle, capable of forming a covalent bond with nucleophilic amino acid residues, most commonly cysteine, on the protein target.[3][4] This covalent interaction can lead to high potency and prolonged duration of action. The pyrimidine scaffold is a common motif in many approved drugs and provides a versatile core for further chemical elaboration.[5]

This document provides detailed application notes and protocols for the use of this compound in covalent fragment screening campaigns.

Physicochemical Properties of a Representative Covalent Fragment

For a fragment to be successful in FBDD, it should adhere to the "Rule of Three," which provides a general guideline for its physicochemical properties. While this compound is a specific chemical entity, the following table summarizes the ideal and calculated properties for a representative covalent fragment.

Property"Rule of Three" GuidelineCalculated for this compound
Molecular Weight (MW)< 300 Da~248 g/mol
cLogP< 3~1.5
Hydrogen Bond Donors≤ 30
Hydrogen Bond Acceptors≤ 32
Rotatable Bonds≤ 31

Experimental Workflows and Protocols

The successful application of this compound in a covalent FBDD campaign involves a multi-step process, from initial screening to hit validation and structural characterization.

Logical Workflow for Covalent Fragment Screening

The following diagram illustrates the overall workflow for a typical covalent fragment screening campaign.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Structural Characterization cluster_optimization Lead Optimization Fragment Library Fragment Library Mass Spectrometry Screen Mass Spectrometry Screen Fragment Library->Mass Spectrometry Screen Biochemical Assay Biochemical Assay Fragment Library->Biochemical Assay Target Protein Target Protein Target Protein->Mass Spectrometry Screen Target Protein->Biochemical Assay Dose-Response MS Dose-Response MS Mass Spectrometry Screen->Dose-Response MS Initial Hits Orthogonal Biophysical Assay Orthogonal Biophysical Assay Biochemical Assay->Orthogonal Biophysical Assay Initial Hits X-ray Crystallography X-ray Crystallography Dose-Response MS->X-ray Crystallography Validated Hits LC-MS/MS Peptide Mapping LC-MS/MS Peptide Mapping Dose-Response MS->LC-MS/MS Peptide Mapping Validated Hits Structure-Based Design Structure-Based Design X-ray Crystallography->Structure-Based Design Lead Compound Lead Compound Structure-Based Design->Lead Compound

A logical workflow for a covalent fragment-based drug discovery campaign.
Protocol 1: Intact Protein Mass Spectrometry Screening

This protocol describes a primary screen to identify covalent binding of this compound to a target protein using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Target protein stock solution (e.g., 100 µM in an appropriate buffer like 50 mM Tris pH 8.0, 150 mM NaCl)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)

  • Quenching solution (e.g., 0.4% formic acid)

  • LC-MS system with a suitable column (e.g., C4 column)

Procedure:

  • Prepare the reaction mixture by diluting the target protein to a final concentration of 2 µM in the assay buffer.

  • Add this compound to the reaction mixture to a final concentration of 200 µM. A DMSO concentration of ≤ 2% is recommended.

  • Incubate the reaction mixture for a specified time (e.g., 1.5 to 24 hours) at a controlled temperature (e.g., 4°C or 25°C).

  • Quench the reaction by adding the quenching solution.

  • Analyze the sample by LC-MS to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of the fragment indicates covalent binding.

  • A no-fragment control (protein and DMSO) should be run in parallel to establish the baseline mass of the protein.

Data Analysis: The percentage of labeled protein can be calculated from the deconvoluted mass spectrum by comparing the peak intensities of the unmodified and modified protein.

FragmentTarget ProteinIncubation Time (h)Incubation Temp (°C)% Labeling (Hypothetical)
This compoundTarget X42545%
Negative Control FragmentTarget X425< 5%
Protocol 2: X-ray Crystallography for Structural Characterization

This protocol outlines the general steps for obtaining a co-crystal structure of a target protein covalently bound to this compound.

Materials:

  • Purified and concentrated target protein (e.g., 5-10 mg/mL)

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

Procedure:

  • Incubate the target protein with a 2-5 fold molar excess of this compound for a sufficient time to achieve a high percentage of covalent modification, as determined by mass spectrometry.

  • Remove unbound fragment by size-exclusion chromatography or dialysis.

  • Set up crystallization trials using various commercially available or in-house screens (e.g., sitting drop or hanging drop vapor diffusion).

  • Optimize initial crystallization hits by varying precipitant concentration, pH, and additives.

  • Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the data and solve the structure by molecular replacement.

  • Refine the structure and model the covalently bound fragment into the electron density.

Expected Outcome: The resulting crystal structure will reveal the binding site and orientation of the fragment, the specific amino acid residue it modifies, and the key interactions with the protein. This information is crucial for structure-based drug design.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a key kinase.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor This compound Inhibitor->Kinase B Covalently Inhibits

Hypothetical signaling pathway inhibited by this compound.

Synthesis of 5-Halomethyl-2-methyl-pyrimidines

While a specific synthesis protocol for this compound was not found in the initial search, a general approach for the synthesis of related 5-halomethyl-pyrimidines can be outlined. The synthesis of the analogous 2-methyl-5-bromopyrimidine has been reported.[6] A plausible route to this compound could involve the radical halogenation of 2,5-dimethylpyrimidine or the conversion of a corresponding hydroxymethyl derivative.

General Synthetic Scheme:

Synthesis 2,5-dimethylpyrimidine 2,5-dimethylpyrimidine This compound This compound 2,5-dimethylpyrimidine->this compound Radical Iodination N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->this compound Radical Initiator Radical Initiator Radical Initiator->this compound

A plausible synthetic route to this compound.

Conclusion

This compound represents a promising, reactive fragment for use in covalent FBDD campaigns. Its pyrimidine core is a well-established scaffold in medicinal chemistry, and the iodomethyl group provides a handle for forming covalent bonds with target proteins. The protocols and workflows described in this document provide a comprehensive guide for researchers to utilize this and similar electrophilic fragments in their drug discovery efforts. The combination of sensitive biophysical screening methods, particularly mass spectrometry and X-ray crystallography, with structure-based design is a powerful approach for developing novel covalent inhibitors from fragment hits.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of N-substituted pyrimidine derivatives using 5-Iodomethyl-2-methyl-pyrimidine as a key building block. The methodologies described herein are designed to be efficient, rapid, and scalable, making them highly suitable for applications in medicinal chemistry and drug discovery. Pyrimidine scaffolds are of significant interest in the development of novel therapeutics due to their presence in a wide array of biologically active compounds.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. The functionalization of the pyrimidine ring is a key strategy in drug discovery to modulate the pharmacological profile of lead compounds. This compound is a highly reactive intermediate, ideal for introducing the 2-methylpyrimidin-5-ylmethyl moiety onto various nucleophiles. The iodomethyl group serves as an excellent electrophile for N-alkylation reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that significantly accelerates chemical reactions, often leading to higher yields and purities compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. For the synthesis of compound libraries in a drug discovery setting, MAOS offers a substantial advantage in terms of time and efficiency.

These notes provide a general protocol for the microwave-assisted N-alkylation of a range of amine nucleophiles with this compound.

Applications in Drug Discovery

The 2-methylpyrimidin-5-ylmethyl scaffold, which can be readily introduced using this compound, is a valuable pharmacophore. Its incorporation into molecules can influence their binding affinity to various biological targets. For instance, substituted pyrimidines are known to act as inhibitors of protein kinases, which are crucial targets in oncology. The synthesis of a diverse library of N-substituted 2-methylpyrimidin-5-ylmethylamines can lead to the discovery of novel drug candidates.

Experimental Protocols

General Protocol for Microwave-Assisted N-Alkylation of Amines with this compound

This protocol describes a general method for the N-alkylation of primary and secondary amines with this compound under microwave irradiation. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or 1,4-Dioxane)

  • Microwave reactor vials (appropriate size)

  • Stir bar

Procedure:

  • To a microwave reactor vial containing a stir bar, add the amine (1.0 eq.).

  • Add this compound (1.1 eq.).

  • Add the base (2.0 eq.). For example, use DIPEA for reactions in DMF or ACN, or K₂CO₃ for reactions in DMF.

  • Add the solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The microwave power should be adjusted by the instrument to maintain the set temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-methylpyrimidin-5-ylmethylamine.

Table 1: Representative Reaction Conditions and Expected Yields for Microwave-Assisted N-Alkylation

EntryAmine NucleophileBaseSolventTemperature (°C)Time (min)Expected Yield (%)
1AnilineDIPEADMF1201585-95
2MorpholineK₂CO₃ACN1001090-98
3BenzylamineDIPEADioxane1302080-90
4PiperidineK₂CO₃DMF1101588-96
54-FluoroanilineDIPEAACN1202082-92

Note: The expected yields are estimates based on typical microwave-assisted N-alkylation reactions and will vary depending on the specific amine substrate.

Visualizations

Workflow for Microwave-Assisted N-Alkylation

workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification reagents Weigh Reagents (Amine, 5-Iodomethyl- 2-methyl-pyrimidine, Base) solvent Add Solvent reagents->solvent vial Seal Microwave Vial solvent->vial mw_reactor Microwave Irradiation (Set Temp & Time) vial->mw_reactor extraction Quench and Extract mw_reactor->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product signaling_pathway cluster_synthesis Synthesis cluster_application Drug Discovery Application start_material This compound + Amine Library reaction Microwave-Assisted N-Alkylation start_material->reaction product_library Library of Substituted Pyrimidines reaction->product_library binding Competitive Binding at ATP Site product_library->binding kinase Protein Kinase (e.g., EGFR, Abl) inhibition Inhibition of Kinase Activity kinase->inhibition atp ATP binding->kinase downstream Blocked Downstream Signaling inhibition->downstream

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodomethyl-2-methyl-pyrimidine. The information provided is based on general principles of organic chemistry and purification techniques for related compounds, as specific data for this compound is limited.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound, primarily due to its potential instability. The iodomethyl group can be susceptible to degradation, leading to the formation of impurities.

Issue 1: Product degradation during purification, indicated by a color change (e.g., turning brown or purple).

  • Possible Cause: Decomposition of the 5-iodomethyl group, releasing free iodine. This can be exacerbated by prolonged exposure to light, heat, or acidic conditions. Benzyl iodides, which are structurally similar, are known to be unstable.[1]

  • Troubleshooting Steps:

    • Minimize Exposure to Light and Heat: Work in a fume hood with the sash down to minimize light exposure. Avoid heating solutions containing the product for extended periods. If heating is necessary for dissolution, do so gently and for the shortest possible time.

    • Work Quickly: Plan your purification steps to minimize the time the compound is in solution or on a chromatography column.

    • Neutralize Acidic Impurities: If the crude product is suspected to contain acidic impurities from the synthesis, consider a mild aqueous wash (e.g., with a dilute sodium bicarbonate solution) during the work-up, followed by thorough drying of the organic phase. Be cautious, as the compound may be sensitive to hydrolysis.[1]

    • Consider In-situ Use: If the purified compound is to be used immediately in a subsequent reaction, consider generating the this compound and using it in-situ without complete purification to minimize degradation.[1]

Issue 2: Poor separation or smearing during column chromatography.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the target compound from impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

    • Start with a Non-polar Eluent: Begin with a non-polar solvent and gradually increase the polarity. A common starting point for similar compounds is a mixture of heptane and ethyl acetate.[2]

    • Consider Chloroform: For some pyrimidine derivatives, chloroform has been used as an eluent in column chromatography.[3]

  • Possible Cause 2: Decomposition on silica gel. Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like benzylic iodides.[1][4]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in a solvent system containing a small amount of a neutralizer like triethylamine (e.g., 1-2%).

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Perform a Quick Filtration: If the goal is to remove highly polar or baseline impurities, a short plug of silica gel may be sufficient, minimizing the contact time of the product with the stationary phase.

Issue 3: Difficulty in inducing crystallization.

  • Possible Cause 1: High purity of the compound. Sometimes, very pure compounds are difficult to crystallize.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Possible Cause 2: Inappropriate solvent or solvent mixture. The solubility of the compound in the chosen solvent may be too high or too low.

  • Troubleshooting Steps:

    • Use a Two-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly. Common solvent mixtures for recrystallization include heptane/ethyl acetate and methanol/water.

    • Try Diffusion Crystallization: Dissolve the compound in a small amount of a dense, "good" solvent (like DMF or DMSO for sparingly soluble compounds) and carefully layer a less dense, "poor" solvent (like DCM, diethyl ether, or pentane) on top. Allow the solvents to slowly mix over time.[5] For a related compound, recrystallization from a dichloromethane-petroleum ether solution was successful.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common purification techniques for compounds of this type are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point would be a non-polar solvent system, such as a mixture of heptane and ethyl acetate. The ratio should be optimized using TLC to achieve good separation. For pyrimidine derivatives, other solvents like chloroform have also been employed.[3]

Q3: My compound turns purple during work-up and purification. What should I do?

A3: A purple or brown color often indicates the presence of free iodine due to the decomposition of your product.[1] To minimize this, work quickly, protect your compound from light and heat, and consider using it immediately after preparation. A wash with a dilute solution of a reducing agent like sodium thiosulfate can remove the iodine color, but be aware that this may also promote hydrolysis of your product.[1]

Q4: Can I use silica gel for the purification of this compound?

A4: While silica gel is a common stationary phase, its acidic nature can cause the degradation of acid-sensitive compounds like this compound.[1][4] If you must use silica gel, consider deactivating it with triethylamine or minimizing the contact time. Alternatively, neutral alumina can be used as a stationary phase.

Q5: What are some recommended solvent systems for recrystallization?

A5: For recrystallization, you often need a solvent or a solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent pairs include heptane/ethyl acetate, and methanol/water. For pyrimidine-related compounds, recrystallization from a mixture of dichloromethane and petroleum ether has been reported to be effective.[6]

Experimental Protocols

The following are general protocols for column chromatography and recrystallization that can be adapted for the purification of this compound. Note: These are generalized procedures and should be optimized for your specific case.

Protocol 1: Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 heptane:ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude 5-Iodomethyl- 2-methyl-pyrimidine Workup Aqueous Work-up (optional, mild base) Crude_Product->Workup Drying Drying of Organic Phase Workup->Drying Concentration Concentration Drying->Concentration Purification_Choice Choose Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Analysis Purity Analysis (e.g., NMR, LC-MS) Column_Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product Storage Store in Dark, Cold, and Inert Atmosphere Pure_Product->Storage

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue? Degradation Product Degradation? (Color Change) Start->Degradation Poor_Separation Poor Separation in Column Chromatography? Start->Poor_Separation No_Crystals No Crystallization? Start->No_Crystals Action_Degradation Minimize Light/Heat Work Quickly Neutralize Acid Degradation->Action_Degradation Yes Action_Separation Optimize Eluent (TLC) Deactivate Silica Use Alumina Poor_Separation->Action_Separation Yes Action_Crystals Scratch Flask Add Seed Crystal Change Solvent/Method No_Crystals->Action_Crystals Yes

References

Common side products in the synthesis of 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodomethyl-2-methyl-pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 5-Hydroxymethyl-2-methyl-pyrimidine. This is typically converted to the target molecule through an iodination reaction.

Q2: Which iodination methods are most commonly employed for this synthesis?

Two primary methods are favored for the conversion of 5-Hydroxymethyl-2-methyl-pyrimidine to this compound:

  • The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert the primary alcohol to the corresponding iodide.

  • N-Iodosuccinimide (NIS) Iodination: NIS is an electrophilic iodinating agent that can be used, often in the presence of a phosphine reagent like triphenylphosphine, to achieve the same transformation.

Q3: What is the major byproduct in the Appel reaction, and how can it be removed?

The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to remove due to its polarity, which is often similar to that of the desired product. Several methods can be employed for its removal:

  • Crystallization: If the product is crystalline and has different solubility properties from TPPO, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: This is a common method, but separation can be challenging. A non-polar eluent system may help, as TPPO is relatively polar.

  • Precipitation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from the solution.

  • Acidic or Basic Extraction: If the target molecule is stable to acidic or basic conditions, an extraction can be performed to remove the neutral TPPO.

Q4: What are the potential side products when using N-Iodosuccinimide (NIS)?

While NIS is a relatively mild reagent, potential side products can include:

  • Unreacted Starting Material: Incomplete reaction will leave 5-Hydroxymethyl-2-methyl-pyrimidine in the product mixture.

  • Oxidation Product: Over-oxidation of the starting material can lead to the formation of 5-Formyl-2-methyl-pyrimidine.

  • Succinimide: This is a byproduct from the NIS reagent.

Q5: How should this compound be stored?

This compound is expected to be sensitive to light and heat. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Degraded Reagents - Use freshly opened or properly stored triphenylphosphine, as it can oxidize over time. - Ensure the iodine used is dry. - Use fresh N-Iodosuccinimide, as it can be light-sensitive.
Insufficient Reaction Time or Temperature - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction is sluggish, consider a moderate increase in temperature, but be cautious of potential side reactions.
Inappropriate Solvent - Ensure the solvent is anhydrous, as water can quench the reactive intermediates. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Incorrect Stoichiometry - Verify the molar ratios of the reagents. For the Appel reaction, a slight excess of triphenylphosphine and iodine is often used.
Issue 2: Presence of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Unreacted 5-Hydroxymethyl-2-methyl-pyrimidine Incomplete reaction.- Increase the reaction time or temperature moderately. - Add a slight excess of the iodinating reagents.
Triphenylphosphine Oxide (Appel Reaction) Inherent byproduct.- Refer to the purification strategies outlined in FAQ 3 .
5-Formyl-2-methyl-pyrimidine Oxidation of the starting material.- Use milder reaction conditions (e.g., lower temperature). - Ensure an inert atmosphere to minimize oxidation.
Dimerization Products Instability of the product.- Perform the reaction at a lower temperature. - Use the product immediately in the next step or store it under inert gas in the dark at low temperatures.[1]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical synthesis of this compound. Actual results may vary depending on the specific experimental conditions.

Parameter Appel Reaction NIS Iodination
Typical Yield 70-85%75-90%
Purity before Purification 60-75%70-85%
Major Impurity Triphenylphosphine OxideUnreacted Starting Material
Typical Impurity Level 15-30%5-15%

Experimental Protocols

Key Experiment: Synthesis of this compound via the Appel Reaction

Materials:

  • 5-Hydroxymethyl-2-methyl-pyrimidine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-Hydroxymethyl-2-methyl-pyrimidine (1.0 eq) in anhydrous DCM, add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to remove triphenylphosphine oxide.

Visualizations

Synthesis_Workflow Start 5-Hydroxymethyl-2-methyl-pyrimidine Reaction Iodination Reaction (Appel or NIS) Start->Reaction Crude Crude Product Mixture Reaction->Crude Byproducts Side Products: - Triphenylphosphine Oxide - Unreacted Starting Material - 5-Formyl-2-methyl-pyrimidine Reaction->Byproducts Purification Purification (Chromatography/Recrystallization) Crude->Purification Final This compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low or No Product CheckReagents Check Reagent Quality Problem->CheckReagents CheckConditions Check Reaction Conditions (Time, Temperature) Problem->CheckConditions CheckSolvent Check Solvent Anhydrous Problem->CheckSolvent CheckStoichiometry Check Stoichiometry Problem->CheckStoichiometry

Caption: Troubleshooting logic for low or no product formation.

References

Navigating the Reactivity of 5-Iodomethyl-2-methyl-pyrimidine: A Technical Guide to Preventing Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the highly reactive reagent 5-Iodomethyl-2-methyl-pyrimidine, preventing its decomposition during chemical reactions is paramount to achieving successful outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the decomposition of this compound?

A1: The decomposition of this compound is primarily driven by its inherent reactivity, stemming from the presence of a good leaving group (iodide) attached to a benzylic-like methyl group on the pyrimidine ring. The main contributing factors are:

  • Nucleophilic Attack: The iodomethyl group is highly susceptible to nucleophilic substitution. Common nucleophiles such as amines, alcohols, and even some solvents can displace the iodide, leading to the formation of unwanted byproducts.

  • Light Sensitivity: Similar to other iodinated organic compounds, this compound can be sensitive to light. Exposure to ultraviolet (UV) radiation can induce homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to complex degradation pathways.[1][2]

  • Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the iodomethyl group, forming the corresponding hydroxymethyl derivative and hydroiodic acid. The acid generated can further catalyze other decomposition reactions.

Q2: What are the common decomposition products I should be aware of?

A2: The primary decomposition products arise from the reaction of this compound with nucleophiles present in the reaction mixture. For example:

  • With amines , the expected side products are the corresponding 5-(aminomethyl)-2-methyl-pyrimidines.

  • With alcohols or water, the formation of 5-(alkoxymethyl)-2-methyl-pyrimidines or 5-hydroxymethyl-2-methyl-pyrimidine, respectively, can be anticipated.

  • In the absence of strong nucleophiles, self-reaction or reaction with solvent molecules may lead to a mixture of oligomeric or polymeric materials.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical to maintaining the integrity of this reagent.

ParameterRecommendationRationale
Temperature Store at low temperatures, typically 2-8 °C.To minimize thermal decomposition and slow down potential side reactions.
Light Store in an amber, light-resistant container.To prevent photodecomposition.[1][2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Handling Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.Standard safety precaution for handling reactive chemical reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Problem 1: Low yield of the desired product and formation of multiple unidentified byproducts.

Potential Cause Troubleshooting Step Experimental Protocol
Decomposition due to reaction temperature. Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow.1. Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 40 °C). 2. Monitor the reaction progress and byproduct formation by TLC or LC-MS at regular intervals. 3. Select the temperature that provides the best balance between reaction rate and minimal decomposition.
Reaction with solvent. Choose a non-nucleophilic, aprotic solvent.1. Screen solvents such as anhydrous acetonitrile, dichloromethane, or tetrahydrofuran. 2. Ensure the solvent is thoroughly dried before use to minimize hydrolysis.
Extended reaction time leading to decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.1. Use TLC or LC-MS to track the disappearance of the starting material. 2. Once the reaction is complete, proceed with the work-up immediately to isolate the product from the reactive environment.

Problem 2: Formation of a significant amount of 5-hydroxymethyl-2-methyl-pyrimidine as a byproduct.

Potential Cause Troubleshooting Step Experimental Protocol
Presence of moisture in the reaction. Ensure all reagents and solvents are anhydrous.1. Dry all glassware in an oven before use. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Handle all reagents under an inert atmosphere.
Hydrolysis during work-up. Use a non-aqueous work-up procedure if possible, or minimize contact with water.1. If an aqueous work-up is necessary, perform it quickly at low temperatures. 2. Consider using a phase separator to minimize the contact time between the organic and aqueous layers.

Visualizing Reaction Logic

To better understand the factors influencing the outcome of reactions with this compound, the following workflow diagram illustrates the decision-making process for optimizing reaction conditions.

reaction_optimization start Start Reaction Planning reagent_stability Assess Stability of This compound start->reagent_stability nucleophile_strength Evaluate Nucleophile Strength reagent_stability->nucleophile_strength solvent_choice Select Appropriate Solvent (Aprotic, Non-nucleophilic) nucleophile_strength->solvent_choice temperature_control Determine Optimal Temperature (Start Low) solvent_choice->temperature_control monitoring Monitor Reaction Progress (TLC, LC-MS) temperature_control->monitoring workup Design Quenching and Work-up Procedure monitoring->workup decomposition Decomposition Products monitoring->decomposition Decomposition Detected purification Purification Strategy (Chromatography, Crystallization) workup->purification product Desired Product purification->product decomposition->solvent_choice Change Solvent decomposition->temperature_control Adjust Temperature

References

Technical Support Center: Optimizing Reaction Conditions for Substitutions on 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on 5-Iodomethyl-2-methyl-pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?

This compound is a reactive substrate for nucleophilic substitution reactions. The iodomethyl group at the 5-position is analogous to a benzylic halide, making the carbon atom susceptible to nucleophilic attack. The iodide ion is an excellent leaving group, facilitating the reaction. These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles, leading to the formation of a new bond between the nucleophile and the methylene carbon.

Q2: Which nucleophiles are suitable for substitution reactions with this compound?

A wide range of nucleophiles can be employed, including but not limited to:

  • Nitrogen nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine), ammonia, and azides.

  • Oxygen nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides, and carboxylates.

  • Sulfur nucleophiles: Thiolates (e.g., sodium thiophenoxide) and thiourea.

  • Carbon nucleophiles: Cyanide salts (e.g., potassium cyanide) and enolates.

Q3: What are the recommended solvents for these reactions?

Polar aprotic solvents are generally recommended for SN2 reactions as they can dissolve the nucleophile without significantly solvating it, thus preserving its nucleophilicity.[1][2][3] Suitable solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Acetone

In some cases, polar protic solvents like ethanol or methanol can be used, particularly when the nucleophile is also the solvent (e.g., in alcoholysis). However, these solvents can solvate the nucleophile through hydrogen bonding, potentially reducing the reaction rate.[4][5]

Q4: Is a base required for these substitution reactions?

The necessity of a base depends on the nature of the nucleophile.

  • Anionic nucleophiles (e.g., alkoxides, thiolates, cyanide) do not require an additional base.

  • Neutral nucleophiles that are also weak bases (e.g., ammonia, primary/secondary amines) will form a salt with the liberated HI. An additional, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an excess of the amine nucleophile) is often added to neutralize the acid and drive the reaction to completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Nucleophile: The nucleophile may have degraded or is not strong enough.1. Use a fresh batch of the nucleophile. For weaker nucleophiles, consider using a stronger base to generate the corresponding anion in situ.
2. Poor Solubility: The nucleophile or substrate may not be fully dissolved in the chosen solvent.2. Switch to a more suitable polar aprotic solvent (DMF, DMSO). Gentle heating may also improve solubility.
3. Unfavorable Reaction Temperature: The reaction may be too slow at the current temperature.3. Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition.
4. Quaternization of the Pyrimidine Ring: The pyrimidine nitrogen can act as a nucleophile, leading to self-quenching or polymerization, especially at elevated temperatures.4. Maintain a lower reaction temperature. Use a less polar solvent if possible.
Formation of Multiple Products 1. Over-alkylation of Amine Nucleophiles: Primary amines can react further to form secondary and tertiary amines.1. Use a large excess of the primary amine to favor the mono-substituted product.
2. Elimination (E2) Side Reaction: If a strong, sterically hindered base is used as the nucleophile, elimination to form a methylenepyrimidine intermediate may occur.2. Use a less sterically hindered and less basic nucleophile if possible. Lower the reaction temperature.
3. Reaction with Solvent: In the case of alcohol solvents, solvolysis may compete with the desired substitution.3. Switch to a non-reactive polar aprotic solvent like DMF or acetonitrile.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: The reaction may not have gone to completion.1. Increase the reaction time or temperature. Use a slight excess of the nucleophile.
2. Formation of Salt Byproducts: Salts formed during the reaction (e.g., ammonium iodide) can co-precipitate with the product.2. Perform an aqueous workup to remove water-soluble salts before purification.
3. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging.3. Optimize the mobile phase for column chromatography. Consider recrystallization or distillation if the product is suitable.

Experimental Protocols (Illustrative Examples)

The following protocols are provided as a starting point and may require optimization for specific substrates and nucleophiles.

Protocol 1: Synthesis of 5-(Piperidin-1-ylmethyl)-2-methylpyrimidine
  • Reaction: Nucleophilic substitution with a secondary amine.

  • Reagents:

    • This compound (1.0 eq)

    • Piperidine (2.5 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a solution of this compound in acetonitrile, add piperidine and potassium carbonate.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-(Methoxymethyl)-2-methylpyrimidine
  • Reaction: Williamson ether synthesis with an alkoxide.

  • Reagents:

    • This compound (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve this compound in methanol.

    • Add a solution of sodium methoxide in methanol dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Protocol 3: Synthesis of 2-(2-Methylpyrimidin-5-yl)acetonitrile
  • Reaction: Cyanation with a cyanide salt.

  • Reagents:

    • This compound (1.0 eq)

    • Potassium cyanide (KCN) (1.5 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add potassium cyanide portion-wise at room temperature.

    • Stir the mixture at 50-60 °C for 3-5 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary

The following table provides illustrative yield ranges and reaction conditions for various nucleophilic substitution reactions on this compound. These are typical values and may vary based on specific experimental conditions.

Nucleophile Product Solvent Base (if any) Temp (°C) Time (h) Yield Range (%)
Piperidine5-(Piperidin-1-ylmethyl)-2-methylpyrimidineMeCNK2CO3254-685-95
Morpholine4-((2-Methylpyrimidin-5-yl)methyl)morpholineDMFEt3N256-880-90
Sodium Azide5-(Azidomethyl)-2-methylpyrimidineDMSO-503-590-98
Sodium Methoxide5-(Methoxymethyl)-2-methylpyrimidineMeOH-252-475-85
Sodium Thiophenoxide2-Methyl-5-((phenylthio)methyl)pyrimidineDMF-251-290-97
Potassium Cyanide2-(2-Methylpyrimidin-5-yl)acetonitrileDMSO-603-570-80

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-Iodomethyl- 2-methyl-pyrimidine in solvent B Add Nucleophile (and Base if required) A->B 1. C Stir at specified temperature B->C D Monitor reaction progress (TLC/LC-MS) C->D 2. E Quench reaction (if necessary) D->E F Aqueous Workup & Extraction E->F 3. G Dry and Concentrate F->G 4. H Purify Product (Chromatography/ Recrystallization) G->H 5.

Caption: A generalized experimental workflow for the nucleophilic substitution on this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Start Low Product Yield Check_Reagents Are reagents fresh and pure? Start->Check_Reagents Check_Solubility Are all components soluble? Check_Reagents->Check_Solubility Yes Sol_Reagents Use fresh reagents. Consider in situ generation of nucleophile. Check_Reagents->Sol_Reagents No Check_Temp Is the reaction temperature optimal? Check_Solubility->Check_Temp Yes Sol_Solubility Change to a more polar aprotic solvent. Apply gentle heating. Check_Solubility->Sol_Solubility No Check_Side_Reactions Are there side products observed? Check_Temp->Check_Side_Reactions Yes Sol_Temp Increase temperature gradually and monitor. Check_Temp->Sol_Temp No Sol_Side_Reactions Adjust conditions to minimize side reactions (e.g., lower temperature, change base). Check_Side_Reactions->Sol_Side_Reactions Yes

Caption: A decision tree for troubleshooting low product yield in substitution reactions.

References

Stability and proper storage of 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and proper storage of 5-Iodomethyl-2-methyl-pyrimidine, a reactive intermediate crucial for various synthetic applications in research and drug development. Due to the compound's inherent reactivity, careful handling and storage are paramount to ensure its integrity and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a potentially unstable compound. The primary concerns are its sensitivity to light, temperature, and moisture. The carbon-iodine bond in the iodomethyl group is relatively weak and can be cleaved, leading to decomposition. Exposure to light can accelerate this process, often resulting in a noticeable discoloration of the material.

Q2: How should I properly store this compound?

A2: To maximize shelf-life and maintain the compound's integrity, it is crucial to store it under the recommended conditions. These are based on general principles for handling reactive alkyl iodides. For specific data on this compound, it is always best to consult the supplier's documentation.

Q3: My vial of this compound has turned a pink or brownish color. Is it still usable?

A3: A pink or brownish discoloration is a common indicator of decomposition, likely due to the liberation of elemental iodine (I₂). While minor discoloration may not significantly impact the reactivity for some applications, it is a clear sign of degradation. For sensitive reactions requiring high purity, it is recommended to use a fresh, un-discolored batch of the compound. If you must use the discolored material, consider purifying it before use, for example, by recrystallization or column chromatography, if a suitable procedure is available.

Q4: I am seeing poor yields or no reaction with my this compound. What could be the cause?

A4: Poor reactivity is often linked to the degradation of the starting material. If you are experiencing issues, consider the following:

  • Age and Storage of the Compound: Has the compound been stored correctly and for an extended period?

  • Purity: As mentioned, discoloration can indicate decomposition. The presence of impurities can interfere with your reaction.

  • Reaction Conditions: Ensure your reaction setup is free of moisture and incompatible reagents. The iodomethyl group is susceptible to nucleophilic attack, so solvents and other reagents should be chosen carefully.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Possible Cause Suggested Solution
Compound Discoloration (Pink/Brown) Decomposition due to light or heat exposure, leading to iodine formation.Store the compound in an amber vial, protected from light, and at the recommended low temperature. For future use, consider storing under an inert atmosphere (e.g., argon or nitrogen). If the material is already discolored, consider purification or using a fresh batch for sensitive applications.
Inconsistent or Low Reaction Yields Partial degradation of the this compound.Use a fresh vial of the compound. If that is not possible, attempt to purify the existing material. Also, verify the purity and dryness of all other reagents and solvents used in the reaction.
Formation of Unexpected Byproducts Reaction with impurities in the starting material or with the solvent/reagents.Characterize the byproducts to understand the side reactions. This may point to the nature of the impurities. Ensure all solvents are anhydrous and reagents are of appropriate purity.
Material is Difficult to Dissolve Potential polymerization or degradation into insoluble materials.Test the solubility of a small sample in your chosen solvent before proceeding with the full-scale reaction. If solubility is an issue, this may be a strong indicator of significant decomposition.

Stability and Storage Recommendations

Parameter Concern Recommendation
Temperature Elevated temperatures can accelerate decomposition.Store at low temperatures, typically -20°C.
Light The C-I bond is photosensitive and can undergo homolytic cleavage.Store in an amber, light-blocking vial. Keep in a dark location.
Moisture Susceptible to hydrolysis and reaction with nucleophilic water.Store in a tightly sealed container in a desiccator or under an inert atmosphere.
Air (Oxygen) Oxygen can potentially contribute to oxidative decomposition pathways.For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.
pH Stability can be affected by acidic or basic conditions.Store as a neutral solid. Avoid contact with strong acids or bases during storage.

Experimental Protocols

Protocol: General Handling of this compound

  • Before use, allow the vial of this compound to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Handle the compound in a well-ventilated fume hood.

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weigh out the desired amount of the compound quickly and reseal the container tightly.

  • If storing for an extended period after opening, consider flushing the vial with an inert gas before resealing.

  • For reactions, use anhydrous solvents and reagents to minimize side reactions.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with this compound.

G start Start: Experimental Issue (e.g., low yield, no reaction) check_compound Inspect this compound start->check_compound is_discolored Is the compound discolored? check_compound->is_discolored check_storage Review Storage Conditions (Temp, Light, Moisture) is_discolored->check_storage No use_fresh Use a Fresh Batch of Compound is_discolored->use_fresh Yes storage_ok Storage Conditions Correct? check_storage->storage_ok storage_ok->use_fresh No check_reaction Evaluate Reaction Setup (Solvents, Reagents, Atmosphere) storage_ok->check_reaction Yes end_success Problem Resolved use_fresh->end_success purify Consider Purification (if feasible) purify->use_fresh reaction_ok Reaction Setup Correct? check_reaction->reaction_ok modify_reaction Modify Reaction Conditions (e.g., different solvent, additives) reaction_ok->modify_reaction No end_consult Consult Further (e.g., literature, senior colleague) reaction_ok->end_consult Yes modify_reaction->end_success

Caption: Troubleshooting workflow for experiments involving this compound.

Troubleshooting guide for low reactivity of 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 5-Iodomethyl-2-methyl-pyrimidine in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is showing low to no conversion. What are the potential causes?

Low reactivity of this compound in nucleophilic substitution reactions can stem from several factors. A primary reason could be the degradation of the starting material, as iodomethyl compounds can be sensitive to light and heat, leading to the formation of inactive species. Another significant factor is the choice of reaction conditions, including the solvent, base, and temperature, which may not be optimal for the specific nucleophile being used. Finally, the nature of the nucleophile itself plays a crucial role; sterically hindered or electronically poor nucleophiles may exhibit sluggish reactivity.

Q2: How can I assess the quality and stability of my this compound starting material?

It is crucial to ensure the purity and stability of your this compound.

  • Purity Check: The purity can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

  • Stability and Storage: this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Over time, exposure to light and air can lead to the formation of iodine and other degradation products, which can inhibit the reaction. If the compound has been stored for an extended period, it is advisable to re-analyze its purity before use.

Q3: What are the optimal reaction conditions for a nucleophilic substitution with this compound?

The optimal reaction conditions are highly dependent on the specific nucleophile and desired product. However, a good starting point is to consider the solvent, base, and temperature. A polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone is often a suitable choice.[1] The selection of a base, if required for the deprotonation of the nucleophile, is also critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The reaction temperature may need to be optimized; while some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.

Q4: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions and how can I minimize them?

The formation of side products is a common issue. Potential side reactions include:

  • Elimination Reactions: If the reaction conditions are too harsh (e.g., strong base, high temperature), elimination of HI to form a methylidene-pyrimidine derivative may occur.

  • Reaction with Solvent: In nucleophilic solvents like alcohols, the solvent itself may compete with the desired nucleophile.

  • Decomposition: As mentioned, the starting material can decompose.

To minimize side reactions, it is advisable to use the mildest possible reaction conditions that still afford a reasonable reaction rate. A careful selection of a non-nucleophilic solvent and a base that is just strong enough to deprotonate the nucleophile is recommended. Running the reaction under an inert atmosphere can also prevent oxidative side reactions.

Q5: Can the choice of nucleophile affect the reaction outcome?

Absolutely. The reactivity of the nucleophile is a key determinant of the reaction's success.

  • Hard vs. Soft Nucleophiles: The iodomethyl group is a soft electrophile, so it will react more readily with soft nucleophiles (e.g., thiols, iodides) compared to hard nucleophiles (e.g., alkoxides, amines).

  • Steric Hindrance: Nucleophiles that are sterically bulky may react slowly or not at all. In such cases, increasing the reaction temperature or using a less coordinating solvent might be beneficial.

Quantitative Data Summary

Table 1: Troubleshooting Checklist for Low Reactivity

Parameter Potential Issue Recommended Action
Starting Material Degradation or impurityCheck purity by NMR/HPLC. Purify if necessary. Store properly.
Solvent Suboptimal polarity or reactivityScreen polar aprotic solvents (MeCN, DMF, Acetone).
Base Incorrect strength or solubilityScreen inorganic bases (K₂CO₃, Cs₂CO₃). Ensure solubility.
Temperature Too low for activationGradually increase the temperature (e.g., from RT to 50-80 °C).
Nucleophile Low reactivity (steric/electronic)Consider a more nucleophilic reagent or catalytic activation.
Atmosphere Presence of oxygen or moistureRun the reaction under an inert atmosphere (N₂ or Ar).

Table 2: Recommended Starting Conditions for Nucleophilic Substitution

Parameter Condition Notes
Reactants This compound (1.0 eq.), Nucleophile (1.0-1.2 eq.)
Solvent Acetonitrile (MeCN) or AcetoneStart with a concentration of 0.1-0.5 M.
Base K₂CO₃ (1.5-2.0 eq.)For nucleophiles requiring deprotonation (e.g., phenols, thiols).
Temperature Room Temperature to 60 °CMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (N₂ or Ar)Important for sensitive reagents and to prevent side reactions.
Reaction Time 2 - 24 hoursDependent on the reactivity of the nucleophile.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol provides a general starting point for the reaction of this compound with a generic nucleophile (Nu-H) requiring a base.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (Nu-H, 1.2 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add anhydrous acetonitrile (10 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Diagrams

G Troubleshooting Workflow for Low Reactivity start Low or No Conversion Observed check_sm Assess Starting Material Quality (NMR, HPLC) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok purify_sm Purify or Resynthesize Starting Material sm_ok->purify_sm No optimize_cond Optimize Reaction Conditions sm_ok->optimize_cond Yes purify_sm->check_sm screen_solv Screen Solvents (MeCN, DMF, Acetone) optimize_cond->screen_solv cond_ok Reaction Successful? end_success Product Obtained cond_ok->end_success Yes end_fail Consult Further Literature or Consider Alternative Route cond_ok->end_fail No screen_base Screen Bases (K2CO3, Cs2CO3) screen_solv->screen_base inc_temp Increase Temperature screen_base->inc_temp inc_temp->cond_ok

Caption: Troubleshooting workflow for low reactivity of this compound.

G General Nucleophilic Substitution Pathway reactant1 This compound I-CH2-Py-CH3 product Substituted Product Nu-CH2-Py-CH3 reactant1->product SN2 Reaction reactant2 Nucleophile Nu-H reagents Base, Solvent reactant2->reagents reagents->product side_product Base-H+ + I-

Caption: General reaction scheme for nucleophilic substitution on this compound.

References

Preventing N-alkylation side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot N-alkylation side reactions during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common N-alkylation side reactions observed during pyrimidine synthesis?

A1: During the alkylation of pyrimidines, particularly those with multiple nitrogen atoms (e.g., uracil, cytosine), a mixture of products can be formed. The most common side reaction is the formation of N1,N3-dialkylated products when only mono-alkylation is desired.[1] Additionally, O-alkylation can compete with N-alkylation, leading to a mixture of N- and O-alkylated pyrimidines.[2][3] The ratio of these products is highly dependent on the substrate, alkylating agent, and reaction conditions.[3]

Q2: How can I selectively achieve N1-alkylation of pyrimidines and avoid dialkylation?

A2: Achieving selective N1-monoalkylation is a common challenge. One effective method involves a one-pot, two-step silylation-alkylation procedure. The pyrimidine is first treated with a silylating agent like hexamethyldisilazane (HMDS) to protect the nitrogen atoms. This is followed by the addition of the alkylating agent. This approach has been shown to produce N1-alkylated pyrimidines in excellent yields and selectivity, avoiding the formation of N1,N3-dialkylated and O-alkylated side products.[1] The use of a heterogeneous catalyst, such as ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC), can further enhance the efficiency and selectivity of this reaction.[1]

Q3: What factors influence the regioselectivity (N- vs. O-alkylation) of pyrimidine alkylation?

A3: The regioselectivity between N- and O-alkylation is influenced by several factors:

  • Solvent: The dielectric constant of the solvent can play a significant role. For instance, in the alkylation of pyrimidine 2'-deoxynucleosides, using a solvent with a low dielectric constant like tetrahydrofuran (THF) can favor N-alkylation due to chelation effects.[4]

  • Counterion and Chelation: The presence of certain metal ions (e.g., Na+) can lead to chelation with the pyrimidine ring, influencing the regioselectivity of the alkylation.[4]

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are critical. For example, using more complex alkylating agents can sometimes favor N-alkylation.[3] The leaving group on the alkylating agent can also affect the reaction outcome, with iodides generally being more reactive than bromides or chlorides.[2][3]

  • Base: The choice of base can significantly impact the reaction. While strong bases like sodium hydride (NaH) are often used, they can sometimes lead to mixtures of mono- and dialkylated products.[5][6] Weaker bases like potassium carbonate (K2CO3) are also commonly employed.[2][3]

  • Protecting Groups: Although the goal is often to avoid protecting groups, their use can be a powerful tool to direct alkylation to a specific nitrogen atom.[7][8][9]

Troubleshooting Guides

Issue 1: Low yield of the desired N-alkylated product and a mixture of mono- and di-alkylated products.

Potential Cause Troubleshooting Step Expected Outcome
Over-alkylation due to harsh reaction conditions. Reduce the equivalents of the alkylating agent.Increased selectivity for the mono-alkylated product.
Lower the reaction temperature.Slower reaction rate but potentially higher selectivity.
Use a milder base. For example, switch from NaH to K2CO3.Reduced formation of the dialkylated product.[2][5]
Inefficient selective alkylation method. Employ a silylation-alkylation strategy using HMDS prior to adding the alkylating agent.[1]High yield and selectivity for the N1-alkylated product.[1]
Consider using a catalytic system like AS@HTC to improve efficiency and selectivity.[1]Enhanced reaction yield and clean product formation.[1]

Issue 2: Formation of a significant amount of O-alkylated side product.

Potential Cause Troubleshooting Step Expected Outcome
Reaction conditions favoring O-alkylation. Change the solvent to one with a lower dielectric constant, such as THF.[4]Increased proportion of the N-alkylated product due to chelation control.[4]
Investigate the effect of different bases. The choice of base can influence the N/O selectivity.Optimization of the N- to O-alkylation ratio.
Inherent reactivity of the substrate. If direct alkylation is not selective, consider using protecting groups to block the oxygen atom before alkylation.Exclusive formation of the N-alkylated product.

Experimental Protocols

Protocol 1: Selective N1-Alkylation of Uracil using AS@HTC Catalyst [1]

This protocol describes a one-pot, two-step procedure for the selective N1-alkylation of uracil.

Materials:

  • Uracil (1 mmol)

  • Hexamethyldisilazane (HMDS) (1.5 mL)

  • Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) (50 mg)

  • Alkylating agent (e.g., ethyl 2-bromoacetate) (2 eq)

  • Anhydrous acetonitrile (CH3CN) (2.5 mL)

Procedure:

  • Silylation Step: In a round-bottom flask, combine uracil (1 mmol), HMDS (1.5 mL), and AS@HTC (50 mg).

  • Heat the mixture to reflux for 2 hours. This step forms the silylated pyrimidine intermediate.

  • Alkylation Step: After cooling to room temperature, add anhydrous acetonitrile (2.5 mL) to dissolve the oily residue of 2,4-bis(trimethylsilyloxy)pyrimidine.

  • Add the alkylating agent (2 eq) to the solution.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods (e.g., column chromatography or recrystallization).

Quantitative Data:

The following table summarizes the yields of N1-alkylated pyrimidines using the AS@HTC catalyzed method with various pyrimidine bases and alkylating agents.[1]

Pyrimidine BaseAlkylating AgentProductYield (%) [a]Yield (%) [b]
UracilEthyl 2-bromoacetate2a8085
ThymineEthyl 2-bromoacetate2b8589
5-FluorouracilEthyl 2-bromoacetate2c7072
5-ChlorouracilEthyl 2-bromoacetate2d6870
5-BromouracilEthyl 2-bromoacetate2e6768
CytosineEthyl 2-bromoacetate2i9094
UracilPropargyl bromide3a8286
ThyminePropargyl bromide3b8892

[a] Conditions: One pot: first step: Nucleobase (1 mmol), HMDS (1.5 mL), (NH4)2SO4 (15 mg), reflux for 2 h. second step: alkylating agent (2eq), HTC (35 mg), 2.5 mL CH3CN, reflux for 12 h.[1] [b] Conditions: One pot: first step: Nucleobase (1 mmol), HMDS (1.5 mL), AS@HTC (50 mg), reflux for 2 h, second step; alkylating agent (2 eq), 2.5 mL CH3CN, reflux for 12 h.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Silylation cluster_step2 Step 2: Alkylation cluster_workup Work-up & Purification pyrimidine Pyrimidine silylated_intermediate Silylated Pyrimidine pyrimidine->silylated_intermediate Reflux, 2h hmds HMDS hmds->silylated_intermediate catalyst AS@HTC catalyst->silylated_intermediate alkylating_agent Alkylating Agent n1_product N1-Alkylated Pyrimidine silylated_intermediate->n1_product Dissolve in CH3CN alkylating_agent->n1_product 80°C, 12h solvent CH3CN solvent->n1_product filtration Filtration n1_product->filtration evaporation Evaporation filtration->evaporation purification Purification evaporation->purification

Caption: Workflow for selective N1-alkylation of pyrimidines.

troubleshooting_logic cluster_problem Problem Identification cluster_solution_low_yield Solutions for Low Yield / Di-alkylation cluster_solution_o_alkylation Solutions for O-Alkylation start Unsatisfactory Alkylation Result low_yield Low Yield / Mixture of Mono- & Di-alkylated Products start->low_yield Di-alkylation observed o_alkylation Significant O-Alkylation start->o_alkylation O-alkylated isomer detected optimize_conditions Optimize Conditions: - Lower temp. - Reduce alkylating agent eq. - Use milder base low_yield->optimize_conditions change_method Change Method: - Silylation-alkylation - Use catalyst (e.g., AS@HTC) low_yield->change_method change_solvent Change Solvent: - Use low dielectric  constant solvent (e.g., THF) o_alkylation->change_solvent use_pg Use Protecting Groups: - Block O-position o_alkylation->use_pg end Desired Product Obtained optimize_conditions->end change_method->end change_solvent->end use_pg->end

Caption: Troubleshooting decision tree for pyrimidine alkylation.

References

Scaling up the synthesis of 5-Iodomethyl-2-methyl-pyrimidine for preclinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Iodomethyl-2-methyl-pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scaled-up synthesis of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2,5-dimethylpyrimidine. This precursor allows for the selective iodination of the methyl group at the 5-position.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Reaction Control: Exothermic reactions can be difficult to manage at a larger scale, potentially leading to side reactions.

  • Purification: Removal of byproducts and unreacted starting materials can be more complex at scale, often requiring optimization of crystallization or chromatography methods.

  • Reagent Handling: Handling larger quantities of potentially hazardous reagents requires stringent safety protocols.

  • Product Stability: The iodomethyl group can be sensitive to light and heat, potentially leading to degradation of the final product.

Q3: What are the expected yields for this synthesis?

A3: Yields can vary significantly based on the reaction conditions and scale. Laboratory-scale synthesis may achieve yields of 60-75%, while scaled-up production might see slightly lower yields due to the complexities of large-scale reactions and purifications.

Q4: What analytical techniques are recommended for product characterization and purity assessment?

A4: The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities.

  • Melting Point Analysis: As a preliminary indicator of purity.

Q5: Are there any specific safety precautions to consider?

A5: Yes, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle N-Iodosuccinimide (NIS) with care as it is an oxidizing agent and an irritant.

  • Protect the reaction from light, especially after the addition of the iodinating agent, to prevent degradation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective radical initiation. 2. Deactivation of the iodinating agent. 3. Insufficient reaction temperature.1. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and added at the correct temperature. Consider using a UV lamp to initiate the reaction if using a photoinitiator. 2. Use fresh N-Iodosuccinimide (NIS). Ensure the reaction is protected from moisture. 3. Optimize the reaction temperature. For thermally initiated reactions, ensure the temperature is high enough to decompose the initiator.
Formation of Multiple Products (Low Selectivity) 1. Over-iodination (di- or tri-iodination of the methyl group). 2. Iodination on the pyrimidine ring. 3. Reaction with solvent.1. Use a stoichiometric amount or a slight excess of NIS. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. 2. This is less likely for a methyl group compared to direct C-H iodination on the ring, but can occur under harsh conditions. Ensure the reaction temperature is not excessively high. 3. Choose an inert solvent such as carbon tetrachloride or acetonitrile.
Product Degradation (Observed by discoloration of the reaction mixture or final product) 1. Exposure to light. 2. High reaction temperature for extended periods. 3. Presence of acid or base impurities.1. Protect the reaction vessel from light by wrapping it in aluminum foil. 2. Minimize the reaction time and work-up the reaction as soon as it is complete. 3. Neutralize the reaction mixture during work-up and ensure all apparatus is clean and dry.
Difficulty in Product Purification 1. Presence of unreacted NIS and succinimide byproduct. 2. Similar polarity of the product and byproducts.1. During work-up, wash the organic layer with an aqueous solution of sodium thiosulfate to remove unreacted iodine and NIS. Succinimide can be removed by washing with water. 2. Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system to purify the final product.

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis which can be adapted for scale-up.

Materials:

  • 2,5-dimethylpyrimidine

  • N-Iodosuccinimide (NIS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in carbon tetrachloride (10-20 volumes).

  • Add N-Iodosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

  • Protect the flask from light by wrapping it with aluminum foil.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound under different conditions.

Parameter Condition A Condition B Condition C
Starting Material 2,5-dimethylpyrimidine2,5-dimethylpyrimidine2,5-dimethylpyrimidine
Iodinating Agent N-IodosuccinimideN-IodosuccinimideIodine
Initiator AIBN (thermal)Benzoyl Peroxide (thermal)UV Light (photochemical)
Solvent Carbon TetrachlorideAcetonitrileDichloromethane
Reaction Time (h) 6812
Temperature (°C) 77 (Reflux)82 (Reflux)25
Yield (%) 726555
Purity (by HPLC, %) 969592

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2,5-dimethylpyrimidine reagents Add NIS and AIBN in CCl4 start->reagents reflux Reflux under N2 atmosphere (Protected from light) reagents->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter wash Aqueous Washes (Na2S2O3, NaHCO3, Brine) filter->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography end_product Final Product: This compound chromatography->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Poor Radical Initiation start->cause1 cause2 Inactive Reagents start->cause2 cause3 Suboptimal Temperature start->cause3 sol1 Check Initiator Freshness Use Photochemical Initiation cause1->sol1 sol2 Use Fresh NIS Ensure Anhydrous Conditions cause2->sol2 sol3 Optimize Reflux Temperature cause3->sol3

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Managing Impurities in 5-Iodomethyl-2-methyl-pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodomethyl-2-methyl-pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage impurities in your reactions, ensuring the quality and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and use of this compound?

A1: Based on the reactivity of the starting materials and the product, several impurities can be anticipated. The most common are:

  • Starting Material Impurities: Residual starting materials from the synthesis of this compound.

  • Over-alkylation Products: The product itself can sometimes react with the alkylating agent, leading to di-substituted or poly-substituted pyrimidines.

  • Hydrolysis/Decomposition Products: The iodomethyl group can be susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, leading to the formation of 5-hydroxymethyl-2-methyl-pyrimidine.

  • Reductively De-iodinated Product: The iodo group can be replaced by a hydrogen atom, particularly in the presence of reducing agents or certain catalysts, yielding 2,5-dimethyl-pyrimidine.

  • Solvent Adducts: Solvents like dimethylformamide (DMF) can decompose at elevated temperatures to form reactive species that may form adducts with the pyrimidine ring.[1]

Q2: How can I best store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and oxygen should be minimized as these can promote the formation of degradation products.

Q3: What are the recommended analytical techniques for identifying impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main product from its impurities. A well-developed HPLC method can provide quantitative information on the purity of your sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structures of unknown impurities. Comparing the spectra of your reaction mixture to that of the pure product and known impurities can help in their identification. Resources are available that list the NMR chemical shifts of common laboratory solvents and impurities, which can aid in distinguishing product-related impurities from external contaminants.[2][3][4][5][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: Your HPLC chromatogram shows several unexpected peaks in addition to the main product peak.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Incomplete Reaction Analyze a sample of the starting material by HPLC to confirm its retention time.Increase reaction time or temperature, or add a fresh portion of the limiting reagent.
Formation of Side Products Review the reaction mechanism for potential side reactions. Consider the reactivity of all components in the reaction mixture.Modify reaction conditions (e.g., lower temperature, change solvent, use a more selective reagent) to disfavor side product formation.
Product Degradation Assess the stability of this compound under your reaction and work-up conditions.Perform the reaction under an inert atmosphere, use anhydrous solvents, and minimize exposure to high temperatures and light during work-up.
Contamination Check the purity of your starting materials, reagents, and solvents.Use high-purity starting materials and reagents. Purify solvents if necessary.
Issue 2: Low Reaction Yield

Problem: The yield of your desired product, this compound or its derivative, is consistently low.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, concentration, and stoichiometry.Conduct small-scale optimization experiments to identify the optimal conditions for your specific reaction.
Product Loss During Work-up/Purification Analyze samples from each step of the work-up and purification process to identify where product loss is occurring.Modify the extraction or chromatography protocol to improve recovery. Consider alternative purification techniques.
Competing Side Reactions Use techniques like LC-MS or NMR to identify the major byproducts and understand the competing reaction pathways.Adjust reaction conditions to suppress the formation of major side products.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the pyrimidine ring absorbs strongly (e.g., 254 nm or 266 nm).[7]

  • Injection Volume: 10 µL.

Protocol 2: Purification by Column Chromatography

Silica gel column chromatography is a common method for purifying this compound and its derivatives.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A solvent system of increasing polarity. A common starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Reaction and Impurity Pathways

To aid in understanding the potential chemical transformations, the following diagrams illustrate a hypothetical reaction pathway and the formation of common impurities.

reaction_pathway cluster_start Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities 2,5-dimethylpyrimidine 2,5-dimethylpyrimidine This compound This compound 2,5-dimethylpyrimidine->this compound Iodination Unreacted_Start Unreacted Starting Material 2,5-dimethylpyrimidine->Unreacted_Start Incomplete Reaction Iodinating_Agent Iodinating Agent Iodinating_Agent->this compound Hydrolysis_Product 5-Hydroxymethyl-2-methyl- pyrimidine This compound->Hydrolysis_Product Hydrolysis (H2O) Reduced_Product 2,5-dimethyl- pyrimidine This compound->Reduced_Product Reduction

Caption: A simplified workflow for the synthesis of this compound and the formation of common impurities.

troubleshooting_logic Start Impurity Detected Identify Identify Impurity (HPLC, LC-MS, NMR) Start->Identify Known Known Impurity? Identify->Known Optimize Optimize Reaction Conditions Known->Optimize Yes Unknown Characterize Unknown Impurity Known->Unknown No Purify Modify Purification Strategy Optimize->Purify End Pure Product Purify->End Unknown->Optimize

Caption: A logical workflow for troubleshooting the presence of impurities in your reaction.

References

Validation & Comparative

Comparative NMR Analysis of 5-Halomethyl-2-Methyl-Pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the 1H and 13C NMR characterization of 5-Iodomethyl-2-methyl-pyrimidine with a comparative analysis against its bromo-analogue, tailored for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, are a cornerstone of many therapeutic agents, and their functionalization is key to modulating their biological activity. This guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) characteristics of this compound, a potentially valuable building block in medicinal chemistry.

To offer a clearer perspective on its spectral properties, we present a comparative analysis with the closely related 5-Bromomethyl-2-methyl-pyrimidine. The data presented herein is based on predictive models due to the limited availability of experimental spectra for these specific compounds in the public domain. These predictions, however, are grounded in the well-established principles of NMR spectroscopy and provide a robust framework for the identification and characterization of these molecules.

Predicted 1H and 13C NMR Data Comparison

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and 5-Bromomethyl-2-methyl-pyrimidine. These predictions were generated using established NMR prediction software and are intended to serve as a reference for experimental work.

Table 1: Predicted 1H NMR Chemical Shifts (in ppm) in CDCl3

ProtonsThis compound (Predicted)5-Bromomethyl-2-methyl-pyrimidine (Predicted)Multiplicity
H-4, H-6~ 8.5 - 8.7~ 8.6 - 8.8s
-CH2-~ 4.3 - 4.5~ 4.5 - 4.7s
-CH3~ 2.6 - 2.8~ 2.6 - 2.8s

Table 2: Predicted 13C NMR Chemical Shifts (in ppm) in CDCl3

CarbonThis compound (Predicted)5-Bromomethyl-2-methyl-pyrimidine (Predicted)
C-2~ 165 - 167~ 165 - 167
C-4, C-6~ 157 - 159~ 157 - 159
C-5~ 120 - 122~ 125 - 127
-CH2-~ 5 - 7~ 30 - 32
-CH3~ 23 - 25~ 23 - 25

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm.

The predicted data highlights the expected influence of the halogen substituent on the chemical shifts of the neighboring protons and carbons. The more electronegative bromine atom in 5-Bromomethyl-2-methyl-pyrimidine is predicted to cause a greater downfield shift for the methylene (-CH2-) protons and a less pronounced upfield shift for the C-5 carbon compared to the iodo-analogue.

Experimental Protocol for NMR Characterization

For researchers aiming to acquire experimental NMR data for these or similar pyrimidine derivatives, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • For 1H NMR, a standard pulse program (e.g., 'zg30') is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16-64, depending on sample concentration), and relaxation delay (e.g., 1-2 seconds).

  • For 13C NMR, a proton-decoupled pulse program (e.g., 'zgpg30') is standard to obtain singlets for all carbon signals. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally necessary to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the 1H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the 1H and 13C NMR spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignments.

Workflow for NMR Characterization and Analysis

The following diagram illustrates the logical workflow for the NMR characterization of a novel pyrimidine derivative.

NMR_Workflow Workflow for NMR Characterization cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Analysis Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Solvent + Standard) Purification->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) SamplePrep->TwoD_NMR Processing Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Shifts, Integration, Multiplicity) Processing->Analysis Assignment Structural Assignment Analysis->Assignment Final_Report Final Characterization Report Assignment->Final_Report

Caption: A flowchart illustrating the key stages from compound synthesis to final NMR characterization.

This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound and a framework for its experimental investigation. The comparative data with its bromo-analogue offers valuable insights for researchers engaged in the synthesis and analysis of novel pyrimidine-based compounds for drug discovery.

Mass Spectrometry Analysis of 5-Iodomethyl-2-methyl-pyrimidine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 5-Iodomethyl-2-methyl-pyrimidine and its derivatives. Due to the absence of published mass spectra for this compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and analysis of related pyrimidine compounds. The information herein is intended to aid in the identification and structural elucidation of this compound and its analogues in a research setting.

Introduction to Mass Spectrometry of Pyrimidine Derivatives

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. In the analysis of pyrimidine derivatives, electron ionization (EI) is a common technique that leads to the formation of a molecular ion and subsequent fragmentation. The fragmentation patterns are influenced by the nature and position of substituents on the pyrimidine ring. Generally, the pyrimidine ring itself is relatively stable, and fragmentation is often initiated by the loss of substituents or cleavage of side chains.[1][2] The presence of heteroatoms and functional groups dictates the primary cleavage pathways.

Theoretical Mass Spectrometry Analysis of this compound

The structure of this compound contains a pyrimidine core, a methyl group at the 2-position, and an iodomethyl group at the 5-position. The iodine atom, being a good leaving group, is expected to play a significant role in the fragmentation pathway.

Expected Fragmentation Pathways:

The primary fragmentation of the molecular ion of this compound is anticipated to proceed through two main pathways:

  • Cleavage of the Carbon-Iodine Bond: The most likely initial fragmentation is the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (I•). This would result in a stable, resonance-stabilized pyrimidinemethyl cation.

  • Loss of the Iodomethyl Radical: Another probable fragmentation is the loss of the entire iodomethyl radical (•CH₂I), leading to a pyrimidine cation.

Subsequent fragmentation would likely involve the pyrimidine ring itself, although this is generally less favorable than the initial loss of the bulky and labile iodomethyl group.

Comparison with a Non-Iodinated Derivative: 2,5-dimethylpyrimidine

To understand the influence of the iodomethyl group, a comparison with the simpler analogue, 2,5-dimethylpyrimidine, is useful. The mass spectrum of 2,5-dimethylpyrimidine would be dominated by the molecular ion peak and fragments arising from the loss of a methyl radical followed by the loss of HCN, which is a characteristic fragmentation of the pyrimidine ring. The absence of the weak C-I bond makes the initial fragmentation less specific and potentially more complex.

Data Presentation

The following table summarizes the expected major fragments for this compound based on theoretical fragmentation pathways.

Fragment Ion Structure m/z (Theoretical) Proposed Fragmentation Pathway
[M]⁺This compound234Molecular Ion
[M - I]⁺5-methyl-2-methyl-pyrimidin-5-yl-methyl cation107Loss of Iodine radical
[M - CH₂I]⁺2-methyl-pyrimidin-5-yl cation93Loss of Iodomethyl radical
[C₄H₄N₂]⁺Pyrimidine radical cation80Ring fragmentation
[C₃H₃N]⁺53Further ring fragmentation

Experimental Protocols

A general experimental protocol for the mass spectrometry analysis of this compound and its derivatives is provided below.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) coupled with an electron ionization (EI) source is recommended for accurate mass measurements and determination of elemental composition.

Sample Preparation:

  • Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Mass Spectrometry Parameters (Typical for EI):

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Utilize high-resolution mass data to confirm the elemental composition of the molecular ion and key fragments.

  • Compare the obtained spectrum with a spectral library (if available) or with the theoretical fragmentation pattern.

Mandatory Visualization

Fragmentation_Pathway M This compound (m/z = 234) F1 [M - I]⁺ (m/z = 107) M->F1 - I• F2 [M - CH₂I]⁺ (m/z = 93) M->F2 - •CH₂I F3 Further Fragments F1->F3 Ring Fragmentation F2->F3 Ring Fragmentation

Caption: Theoretical fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Volatile Solvent Introduction Introduce into MS Dissolution->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis Mass Analysis (e.g., TOF) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation Structure Propose Structure Interpretation->Structure

Caption: General experimental workflow for MS analysis.

Comparison_Diagram cluster_iodinated This compound cluster_non_iodinated 2,5-dimethylpyrimidine I_Start Molecular Ion (m/z = 234) I_Frag1 Loss of I• (m/z = 107) I_Start->I_Frag1 Dominant I_Frag2 Loss of •CH₂I (m/z = 93) I_Start->I_Frag2 Probable NI_Start Molecular Ion (m/z = 108) NI_Frag1 Loss of •CH₃ (m/z = 93) NI_Start->NI_Frag1 NI_Frag2 Ring Fragmentation (e.g., loss of HCN) NI_Frag1->NI_Frag2

Caption: Comparison of fragmentation drivers.

References

A Comparative Analysis of the Reactivity of 5-Iodomethyl-2-methyl-pyrimidine and 5-Bromomethyl-2-methyl-pyrimidine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The core of this comparison lies in the differing abilities of iodide and bromide to act as leaving groups in SN2 reactions. The reactivity of the C-X bond (where X is a halogen) in these compounds is the primary determinant of their utility as electrophiles in the synthesis of more complex molecules.

Theoretical Framework: The Role of the Leaving Group

In bimolecular nucleophilic substitution (SN2) reactions, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group. A good leaving group is a species that is stable on its own, typically a weak base.[1][2] When a leaving group departs, it takes with it the pair of electrons from the bond that is breaking. Therefore, the more stable the leaving group is as an independent species, the lower the activation energy of the reaction, and the faster the reaction rate.

For the halogens, the established order of leaving group ability is:

I⁻ > Br⁻ > Cl⁻ > F⁻[1][2][3]

This trend is a direct consequence of the basicity and polarizability of the halide ions. Iodide is the weakest base among the common halides and is also the largest and most polarizable, making it the best leaving group.[1][2][4] Conversely, fluoride is the strongest base and the poorest leaving group.

Quantitative Comparison of Reactivity

Based on the established principles of leaving group ability, 5-Iodomethyl-2-methyl-pyrimidine is expected to be significantly more reactive than 5-bromomethyl-2-methyl-pyrimidine in SN2 reactions . The carbon-iodine bond is weaker and more easily broken than the carbon-bromine bond, and the resulting iodide ion is more stable in solution than the bromide ion. This leads to a lower activation energy for the reaction involving the iodomethyl derivative.

The following table summarizes the key properties influencing the reactivity of these two compounds.

PropertyThis compound5-Bromomethyl-2-methyl-pyrimidineRationale
Relative Reactivity HigherLowerIodide is a better leaving group than bromide.
C-X Bond Strength WeakerStrongerThe C-I bond is weaker than the C-Br bond.
Leaving Group Stability HigherLowerIodide is a weaker base and more stable than bromide.[1][2][4]
Reaction Conditions Milder conditions (lower temp., shorter time)Harsher conditions (higher temp., longer time)The higher reactivity of the iodo compound allows for less forcing conditions.

While specific kinetic data for these pyrimidine derivatives is unavailable, data from analogous systems, such as simple alkyl halides, consistently demonstrates this reactivity trend. For instance, the reaction of ethyl iodide with a nucleophile is considerably faster than the reaction of ethyl bromide under identical conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of the title compounds and a suggested method for a comparative reactivity study.

Synthesis of 5-Bromomethyl-2-methyl-pyrimidine

A plausible route to 5-bromomethyl-2-methyl-pyrimidine is via the radical bromination of 5-methyl-2-methyl-pyrimidine.

Materials:

  • 5-methyl-2-methyl-pyrimidine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-methyl-pyrimidine in CCl₄ under an inert atmosphere.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromomethyl-2-methyl-pyrimidine.

Synthesis of this compound (via Finkelstein Reaction)

This protocol describes the conversion of the bromomethyl derivative to the more reactive iodomethyl derivative.

Materials:

  • 5-Bromomethyl-2-methyl-pyrimidine

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

Procedure:

  • Dissolve 5-bromomethyl-2-methyl-pyrimidine in anhydrous acetone in a round-bottom flask.

  • Add an excess of sodium iodide (typically 1.5-3 equivalents).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Protocol for a Competitive Reactivity Study

This experiment is designed to qualitatively or quantitatively compare the reactivity of the two halomethyl pyrimidines.

Materials:

  • This compound

  • 5-Bromomethyl-2-methyl-pyrimidine

  • A suitable nucleophile (e.g., sodium thiophenoxide, morpholine)

  • An internal standard for GC or HPLC analysis (e.g., dodecane)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Prepare equimolar stock solutions of this compound, 5-bromomethyl-2-methyl-pyrimidine, and the chosen nucleophile in the reaction solvent. Also, prepare a stock solution of the internal standard.

  • In a reaction vessel maintained at a constant temperature, combine the stock solutions of the two pyrimidine derivatives and the internal standard.

  • Initiate the reaction by adding the nucleophile stock solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a solvent that stops the reaction).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining reactants and the formed product.

  • Plot the concentration of each reactant versus time. The compound that is consumed faster is the more reactive species. For a quantitative comparison, the relative rate constants can be calculated.

Visualizations

Reaction Pathway Diagram

SN2_Comparison Figure 1: S-N-2 Reaction Pathway Comparison ri Nu⁻ + this compound tsi [Transition State]‡ ri->tsi k_I pi Product + I⁻ tsi->pi rb Nu⁻ + 5-Bromomethyl-2-methyl-pyrimidine tsb [Transition State]‡ rb->tsb k_Br pb Product + Br⁻ tsb->pb note Note: The activation energy for the iodo derivative is lower, thus k_I > k_Br.

Caption: SN2 reaction pathway for iodo- and bromomethyl pyrimidines.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Workflow for Competitive Reactivity Study prep Prepare equimolar solutions of reactants (Iodo-Py, Bromo-Py, Nucleophile) mix Mix Iodo-Py, Bromo-Py, and internal standard in a temperature-controlled reactor prep->mix start Initiate reaction by adding nucleophile mix->start sample Withdraw and quench aliquots at timed intervals start->sample analyze Analyze aliquots by GC or HPLC sample->analyze plot Plot concentration vs. time to determine relative reactivity analyze->plot

Caption: Workflow for the competitive reactivity study.

References

A Comparative Guide to Pyrimidine Functionalization: Alternative Reagents for C5-Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of medicinal chemistry and materials science. The introduction of a methyl group at the C5 position, in particular, can significantly influence the biological activity and physicochemical properties of the resulting molecules. While 5-Iodomethyl-2-methyl-pyrimidine serves as a valuable building block, a diverse array of alternative reagents and methodologies exist for the direct methylation of the pyrimidine C5 position. This guide provides an objective comparison of prominent methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given synthetic challenge.

Comparison of C5-Methylation Methodologies

The choice of reagent for C5-methylation of pyrimidines is governed by factors such as the substrate's existing functional groups, desired reaction conditions, and scalability. The following table summarizes the key performance indicators of three major strategies: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura and Stille types) and Radical C-H Functionalization (Minisci-type reaction).

MethodologyReagent TypeTypical SubstrateCatalyst/InitiatorYield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Methylboronic acid or its esters5-Halopyrimidine (e.g., 5-bromopyrimidine)Pd or Ni catalyst, Base (e.g., K₃PO₄)Good to ExcellentHigh functional group tolerance; commercially available reagents.Requires pre-functionalization of the pyrimidine ring; potential for catalyst contamination in the product.
Stille Coupling Organostannanes (e.g., Tetramethyltin)5-Halopyrimidine (e.g., 5-iodopyrimidine)Pd catalystGood to ExcellentMild reaction conditions; tolerant of a wide range of functional groups.Toxicity and stoichiometric use of organotin reagents; purification can be challenging.
Minisci-type Reaction Methyl radical precursors (e.g., from t-butyl hydroperoxide)Pyrimidine (C-H bond)Radical initiator (e.g., AgNO₃, (NH₄)₂S₂O₈)Moderate to GoodDirect C-H functionalization (no pre-halogenation needed); atom economical.Often results in mixtures of regioisomers; can have a limited substrate scope.

Experimental Protocols

Detailed methodologies for the compared reactions are provided below. These protocols are based on published procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling for C5-Methylation (Adapted from Nickel-Catalyzed Arylation)

This protocol is adapted from a nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine.[1][2] While the original procedure describes arylation, it serves as an excellent starting point for methylation by substituting the arylboronic acid with methylboronic acid.

Reaction Scheme:

Materials:

  • 5-Bromopyrimidine

  • Methylboronic acid

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂]

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

Procedure:

  • To a flame-dried round-bottomed flask, add K₃PO₄ (4.5 equivalents), 5-bromopyrimidine (1.0 equivalent), methylboronic acid (2.5 equivalents), and NiCl₂(PCy₃)₂ (0.5-1 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • tert-Amyl alcohol is added as the solvent.

  • The reaction mixture is stirred at room temperature for 1 hour under a positive pressure of the inert gas.

  • The flask is then placed in a pre-heated oil bath at 120°C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Stille Coupling for C5-Methylation

The Stille coupling offers a mild and efficient route to C-C bond formation. The following is a general protocol that can be adapted for the C5-methylation of 5-iodopyrimidine.[3]

Reaction Scheme:

Materials:

  • 5-Iodopyrimidine

  • Tetramethyltin (Me₄Sn)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed solvent (e.g., THF or dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-iodopyrimidine (1.0 equivalent) and tetramethyltin (1.1-1.5 equivalents) in the chosen solvent.

  • Add the palladium catalyst (1-5 mol%).

  • The reaction mixture is heated to reflux (typically 80-100°C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched, often with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Minisci-type Radical Methylation

The Minisci reaction allows for the direct C-H functionalization of heteroaromatics. This protocol is a general procedure for the alkylation of pyridines and can be adapted for the methylation of pyrimidines.[2] Regioselectivity can be an issue, with methylation potentially occurring at C2, C4, and C6 in addition to C5, depending on the substitution pattern of the pyrimidine.

Reaction Scheme:

Materials:

  • Pyrimidine

  • Acetic acid (as a methyl radical precursor via oxidative decarboxylation)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane and Water (biphasic system)

Procedure:

  • To a reaction vessel, add the pyrimidine substrate (1.0 equivalent), acetic acid (2.0 equivalents), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (2.0 equivalents).

  • Add dichloromethane and water to create a biphasic mixture.

  • The mixture is stirred vigorously at 50°C for 2-4 hours.

  • The reaction is monitored for completion.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed, dried, and concentrated. The product mixture is then purified by chromatography to separate the regioisomers.

Visualizing Reaction Pathways and Selection Workflow

The following diagrams, generated using Graphviz, illustrate the mechanistic pathways of the discussed reactions and a logical workflow for selecting the appropriate C5-methylation reagent.

Suzuki_Miyaura_Pathway 5-Halopyrimidine 5-Halopyrimidine Oxidative Addition Oxidative Addition 5-Halopyrimidine->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Intermediate_A R-Pd(II)-X Oxidative Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Methylboronic Acid Methylboronic Acid Methylboronic Acid->Transmetalation Base Base Base->Transmetalation Intermediate_B R-Pd(II)-Me Transmetalation->Intermediate_B Reductive Elimination Reductive Elimination Intermediate_B->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 5-Methylpyrimidine 5-Methylpyrimidine Reductive Elimination->5-Methylpyrimidine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for C5-methylation.

Stille_Pathway 5-Halopyrimidine 5-Halopyrimidine Oxidative Addition Oxidative Addition 5-Halopyrimidine->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Intermediate_A R-Pd(II)-X Oxidative Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Me4Sn Tetramethyltin Me4Sn->Transmetalation Intermediate_B R-Pd(II)-Me Transmetalation->Intermediate_B Reductive Elimination Reductive Elimination Intermediate_B->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 5-Methylpyrimidine 5-Methylpyrimidine Reductive Elimination->5-Methylpyrimidine

Caption: Catalytic cycle of the Stille cross-coupling reaction for C5-methylation.

Minisci_Pathway cluster_radical_generation Methyl Radical Generation cluster_pyrimidine_reaction Reaction with Pyrimidine Acetic Acid Acetic Acid Oxidative Decarboxylation Oxidative Decarboxylation Acetic Acid->Oxidative Decarboxylation Ag(I)/S₂O₈²⁻ Methyl Radical (·CH₃) Methyl Radical (·CH₃) Oxidative Decarboxylation->Methyl Radical (·CH₃) Protonated Pyrimidine Protonated Pyrimidine Radical Addition Radical Addition Pyrimidine Pyrimidine Protonation Protonation Pyrimidine->Protonation Acidic Medium Protonation->Protonated Pyrimidine Protonated Pyrimidine->Radical Addition Radical Cation Intermediate Radical Cation Intermediate Radical Addition->Radical Cation Intermediate Oxidation & Deprotonation Oxidation & Deprotonation Radical Cation Intermediate->Oxidation & Deprotonation -H⁺, -e⁻ 5-Methylpyrimidine 5-Methylpyrimidine Oxidation & Deprotonation->5-Methylpyrimidine

Caption: General pathway for the Minisci-type radical methylation of pyrimidine.

Reagent_Selection_Workflow Start Start: C5-Methylation of Pyrimidine Q1 Is the pyrimidine pre-functionalized at C5 (e.g., halogenated)? Start->Q1 Q2 Are organotin reagents acceptable? Q1->Q2 Yes Q3 Is regioselectivity a major concern? Q1->Q3 No Suzuki Suzuki-Miyaura Coupling Q2->Suzuki No Stille Stille Coupling Q2->Stille Yes Minisci Minisci-type Reaction Q3->Minisci No Consider_Direct_CH Consider other direct C-H methylation methods Q3->Consider_Direct_CH Yes

Caption: Workflow for selecting a suitable reagent for C5-methylation of pyrimidines.

References

X-ray crystal structure analysis of 5-Iodomethyl-2-methyl-pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a series of pyrimidine derivatives. These derivatives, featuring substitutions at the 5-position, provide a basis for understanding the structural impact of different functional groups, which is crucial for rational drug design. The data highlights variations in bond lengths and angles, offering a quantitative comparison.

Compound/DerivativeC2-N1 (Å)N1-C6 (Å)C6-C5 (Å)C5-C4 (Å)C4-N3 (Å)N3-C2 (Å)C2-N1-C6 (°)N1-C6-C5 (°)C6-C5-C4 (°)C5-C4-N3 (°)C4-N3-C2 (°)N3-C2-N1 (°)Reference
Pyrimidine1.3361.3321.3931.3931.3321.336115.6122.9116.3116.3122.9115.6[1]
5-Methylpyrimidine1.3381.3321.3991.3991.3321.338115.5122.7116.8116.8122.7115.5[1]
2-Chloropyrimidine1.3271.3341.3911.3911.3341.327116.1122.6116.5116.5122.6116.1[1]
2-Aminopyrimidine1.3551.3361.3961.3961.3361.355116.1122.2116.7116.7122.2116.1[1]

Note: Data for 5-iodomethyl-2-methyl-pyrimidine is not available. The table presents data for pyrimidine and its derivatives to illustrate substituent effects.

Experimental Protocols

The methodologies employed to obtain X-ray crystal structures of pyrimidine derivatives generally follow a standard procedure. Below is a detailed protocol synthesized from various studies on pyrimidine derivatives.[1][2][3]

1. Crystal Growth:

  • Suitable single crystals are typically grown by slow evaporation of a solvent in which the compound is dissolved. Common solvents include ethanol, methanol, or chloroform.[4][5]

  • For compounds that are solids at room temperature, recrystallization from a suitable solvent system is a common technique.[4][5]

2. X-ray Data Collection:

  • A single crystal of appropriate size is mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and protect it from radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • A series of diffraction images are recorded as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using tools like CHECKCIF.

Visualizations

Experimental Workflow for X-ray Crystal Structure Analysis

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Pyrimidine Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A generalized workflow for determining the X-ray crystal structure of a compound.

Potential Role of Pyrimidine Derivatives in Kinase Inhibition

Pyrimidine derivatives are known to be active in various signaling pathways, often acting as inhibitors of protein kinases, which play a crucial role in cell signaling. The diagram below illustrates a simplified signaling pathway where a pyrimidine derivative could act as a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Active_Substrate Phosphorylated Substrate Substrate->Active_Substrate Transcription Gene Transcription Active_Substrate->Transcription Promotes Ligand Growth Factor Ligand->Receptor Binds Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: A simplified signaling pathway illustrating the inhibitory action of a pyrimidine derivative on a protein kinase.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Iodomethyl-2-methyl-pyrimidine is a critical step in the journey of drug discovery and manufacturing. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering robust and reliable methods for separating, identifying, and quantifying impurities. This guide provides a comparative overview of potential HPLC methods for assessing the purity of this compound, supported by experimental data for analogous compounds, and explores alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Primary Choice

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing pyrimidine derivatives.[1] The separation is typically achieved using non-polar stationary phases (like C8 or C18) and polar mobile phases. The choice between isocratic and gradient elution depends on the complexity of the impurity profile.

Key Methodological Considerations for HPLC Analysis of Pyrimidine Derivatives:

ParameterTypical ConditionsRationale
Stationary Phase C18 or C8 silica gel columns (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for a wide range of polar and non-polar compounds.
Mobile Phase Acetonitrile or Methanol mixed with an aqueous buffer (e.g., phosphate, acetate)The organic modifier elutes the analytes, while the buffer controls the pH and improves peak shape.
Detection UV-Vis DetectorPyrimidine derivatives generally exhibit strong UV absorbance, allowing for sensitive detection. The specific wavelength is determined by the compound's UV spectrum.
Flow Rate 1.0 - 1.5 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Temperature Ambient or slightly elevated (e.g., 30-40 °C)Temperature control can improve peak shape and reproducibility.
Experimental Workflow for HPLC Purity Analysis

The general workflow for assessing the purity of a compound like this compound using HPLC is a systematic process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Sample Dissolution (e.g., in Mobile Phase) Injection Injection onto HPLC Column SamplePrep->Injection StandardPrep Standard Preparation (Known Concentration) StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than traditional HPLC.[2][3] This results in significant improvements in speed, resolution, and sensitivity.[3][4]

Table 1: Performance Comparison of HPLC and UPLC

ParameterHPLCUPLCAdvantage of UPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency and resolution.[2]
Column Dimensions 150-250 mm length, 4.6 mm ID50-100 mm length, 2.1 mm IDFaster analysis and less solvent consumption.[3]
Operating Pressure 400-600 bar1000-1500 barAllows for the use of smaller particles and higher flow rates.
Analysis Time Typically 15-30 minTypically 1-5 minSignificantly higher throughput.[3]
Resolution GoodExcellentBetter separation of closely eluting impurities.[2]
Sensitivity GoodExcellentSharper peaks lead to higher signal-to-noise ratios.[2]
Solvent Consumption HigherLowerMore environmentally friendly and cost-effective.[2]

Alternative Analytical Technique: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that can be an excellent alternative or complementary method to HPLC for purity analysis. CE separates molecules based on their charge-to-size ratio in an electric field, offering very high separation efficiency.[5]

Table 2: Comparison of HPLC and Capillary Electrophoresis for Purity Analysis

FeatureHPLCCapillary Electrophoresis (CE)
Principle Partitioning between stationary and mobile phasesDifferential migration in an electric field
Separation Efficiency HighVery High
Analysis Time Moderate to longVery Fast
Sample Volume MicrolitersNanoliters
Solvent Consumption Milliliters per minuteMicroliters per run
Selectivity Based on polarity and hydrophobicityBased on charge, size, and mobility
Instrumentation Cost Moderate to HighModerate
Robustness Generally very robustCan be more sensitive to matrix effects

Experimental Protocols

While a specific validated method for this compound is not publicly available, the following protocols for analogous pyrimidine derivatives can be adapted and optimized.

Protocol 1: General RP-HPLC Method for Purity of a Pyrimidine Derivative

This method is based on a stability-indicating assay for a generic pyrimidine derivative and would be a good starting point for method development for this compound.

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: Water (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: UPLC Method for Impurity Profiling

This protocol is a general representation of how a UPLC method for impurity profiling of a pharmaceutical compound might be structured.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 1 µL

  • Column Temperature: 40 °C

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 3: Capillary Zone Electrophoresis (CZE) for Pyrimidine Analysis

This protocol is based on methods developed for the separation of purine and pyrimidine bases and can be adapted for purity assessment.

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length)

  • Background Electrolyte (BGE): 50 mM Sodium tetraborate buffer, pH 9.2

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 214 nm)

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.1 mg/mL.

Forced Degradation Studies: A Key Component of Purity Assessment

To develop a truly stability-indicating method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Forced_Degradation cluster_stress Stress Conditions API This compound (API) Acid Acid Hydrolysis (e.g., HCl) API->Acid Base Base Hydrolysis (e.g., NaOH) API->Base Oxidation Oxidation (e.g., H2O2) API->Oxidation Thermal Thermal Stress (e.g., Heat) API->Thermal Photo Photolytic Stress (e.g., UV/Vis Light) API->Photo Analysis HPLC/UPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Method Specificity of the Analytical Method Analysis->Method

Caption: Logical flow of forced degradation studies.

By analyzing the stressed samples, the analytical method's ability to separate the main peak from all potential degradation products can be confirmed, thus ensuring the method is "stability-indicating."

Conclusion

For the purity assessment of this compound, a validated reversed-phase HPLC method using a C18 column is the recommended primary approach. For higher throughput and enhanced sensitivity, transitioning to a UPLC method is a logical and advantageous step. Capillary Electrophoresis offers a powerful orthogonal technique for complementary analysis or for specific challenges where HPLC may be limited. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for speed, sensitivity, and the complexity of the impurity profile. Regardless of the chosen technique, a thorough method validation, including forced degradation studies, is crucial to ensure reliable and accurate purity results.

References

In vitro biological activity screening of compounds made from 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of published research reveals the significant potential of 5-substituted-2-methyl-pyrimidine derivatives across a range of therapeutic areas, including oncology and infectious diseases. This guide synthesizes in vitro biological activity data for this class of compounds, offering a comparative overview for researchers, scientists, and drug development professionals. While direct derivatives of 5-iodomethyl-2-methyl-pyrimidine are not extensively reported, the broader class of 5-substituted analogs showcases a rich structure-activity relationship, providing valuable insights for future drug discovery efforts.

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have demonstrated the cytotoxic effects of 5-substituted-2-methyl-pyrimidine derivatives against various cancer cell lines. The nature of the substituent at the 5-position plays a critical role in determining the potency and selectivity of these compounds.

Comparative Anticancer Activity of 5-Substituted Pyrimidine Analogs
Compound ClassSubstituent at C5Cancer Cell LineIC50 (µM)Reference
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesTrifluoromethyl and various aryl/heterocyclic groupsA375 (Melanoma)Varied[1]
C32 (Melanoma)Varied[1]
DU145 (Prostate)Varied[1]
MCF-7/WT (Breast)Varied[1]
5-(Aryl/heteroaryl)pyrimidinesVarious aryl and heteroaryl moietiesLoVo (Colon Adenocarcinoma)Varied
MCF-7 (Breast Cancer)Varied
A549 (Lung Cancer)Varied
5-(Hydroxymethyl/Azidomethyl/Aminomethyl)-2'-deoxyuridines-CH2OH, -CH2N3, -CH2NH2Sarcoma 180Active[2]
L1210 (Leukemia)Active[2]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC50 values indicate higher potency. The term "Varied" indicates that a range of activities were observed depending on the specific substitutions.

The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular processes. For instance, certain pyrimidine derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and dihydroorotate dehydrogenase (DHO-dehase). The inhibition of these enzymes can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3][4]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-methyl-pyrimidine have also been investigated for their potential as antimicrobial agents. The structural modifications at the 5-position have been shown to influence their activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity of Pyrimidine Derivatives
Compound ClassSubstituent at C5Microbial StrainActivityReference
5-Iodopyrimidine analogsIodo and various aromatic aminesStaphylococcus aureusGood
Escherichia coliModerate
Aspergillus nigerGood
Pyrazolo[1,5-a]pyrimidine derivativesVarious substituentsGram-positive bacteriaActive
Gram-negative bacteriaActive
FungiActive

Note: "Activity" is a qualitative summary. "Good" indicates significant inhibition, while "Moderate" and "Active" suggest a measurable effect. For detailed quantitative data (e.g., Minimum Inhibitory Concentration - MIC), please refer to the cited literature.

Enzyme Inhibition: A Key Mechanism of Action

A significant portion of the biological activity of 5-substituted pyrimidines can be attributed to their ability to inhibit specific enzymes. This targeted action makes them attractive candidates for the development of drugs with well-defined mechanisms.

Enzyme Inhibition Profile of Pyrimidine Derivatives
Compound ClassTarget EnzymeKi (nM) / IC50 (µM)Therapeutic AreaReference
PyridopyrimidinesAdenosine Kinase (AK)Potent InhibitionPain, Inflammation[5]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesCyclin-Dependent Kinase 9 (CDK9)IC50 = 7 nM (for compound 12u)Cancer[3]
Pyrimidine derivativesDihydroorotate Dehydrogenase (DHO-dehase)Ki of 45 µM (for a 5-methyl derivative)Cancer, Autoimmune Diseases

Note: Ki (inhibition constant) and IC50 are measures of inhibitor potency. Lower values indicate stronger inhibition.

The inhibition of enzymes like adenosine kinase can modulate adenosine levels, which are involved in pain and inflammation.[5] Similarly, CDK9 inhibitors can disrupt the transcription of anti-apoptotic proteins in cancer cells, leading to their death.[3]

Experimental Protocols

The data presented in this guide is based on a variety of in vitro assays. Below are generalized descriptions of the key experimental protocols commonly employed in the cited research.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. Cells are seeded in microplates and treated with varying concentrations of the test compounds. After an incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the MTT into a colored formazan product, which can be quantified by measuring its absorbance. The concentration of the compound that reduces cell viability by 50% is determined as the IC50 value.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. A standardized suspension of the target microorganism is inoculated into a series of microplate wells containing serial dilutions of the test compound. After incubation, the wells are examined for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the enzyme being studied. Generally, the assay involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate over time. The concentration of the inhibitor required to reduce the enzyme activity by 50% is the IC50. The inhibition constant (Ki) can be determined through further kinetic studies.

Signaling Pathways and Experimental Workflows

The biological effects of these pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways.

signaling_pathway cluster_cancer Anticancer Mechanism Pyrimidine_Derivative 5-Substituted Pyrimidine Derivative CDK_Inhibition CDK Inhibition Pyrimidine_Derivative->CDK_Inhibition DHO_Dehase_Inhibition DHO-dehase Inhibition Pyrimidine_Derivative->DHO_Dehase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest DHO_Dehase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Proliferation Reduced Cancer Cell Proliferation Apoptosis->Reduced_Proliferation

Caption: General signaling pathway for anticancer pyrimidine derivatives.

experimental_workflow cluster_workflow In Vitro Screening Workflow Compound_Synthesis Synthesis of 5-Substituted-2-Methyl-Pyrimidine Derivatives Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Compound_Synthesis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Compound_Synthesis->Antimicrobial_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assays Compound_Synthesis->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC50, MIC, Ki determination) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A typical workflow for in vitro biological activity screening.

Conclusion

The in vitro biological activity screening of compounds derived from the 2-methyl-pyrimidine scaffold, particularly those with substitutions at the 5-position, has revealed a class of molecules with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties underscore the importance of continued research in this area. The structure-activity relationships highlighted in various studies provide a strong foundation for the rational design of novel and more potent therapeutic agents. Further investigation into the specific mechanisms of action and in vivo efficacy of lead compounds is warranted.

References

Comparative Analysis of 5-Substituted Pyrimidines in Kinase Inhibition: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrimidine derivatives as potent kinase inhibitors. We delve into the specifics of their inhibitory action on Cyclin-Dependent Kinase 9 (CDK9) and Polo-Like Kinase 4 (PLK4), presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and research workflows.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Substitutions at the 5-position of the pyrimidine ring have been a focal point of extensive research, leading to the development of highly potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This guide will explore the SAR of two distinct classes of 5-substituted pyrimidines, highlighting how modifications at this position influence their inhibitory potency and selectivity against CDK9 and PLK4.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative 5-substituted pyrimidine derivatives against their respective kinase targets and their anti-proliferative effects on cancer cell lines.

Table 1: SAR of 5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidines as CDK9 Inhibitors
Compound ID5-Substituent (R')Aniline Substituent (R)CDK9 Ki (nM)CDK2 Ki (nM)HCT-116 GI50 (nM)
12a -CN3-NO26340
12b -OH3-NO2>1000>10007800
12c -CONH23-NO22612110
12d -CO2Me3-NO2101260
12u -CN3-NH27580110

Data extracted from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.

Table 2: SAR of 5-Chloro-2-amino-pyrimidine Derivatives as PLK4 Inhibitors
Compound IDR1R2PLK4 IC50 (nM)MCF-7 IC50 (µM)
5a H4-Cl-Ph5.21.23
5b Me4-Cl-Ph2.50.85
5e H4-F-Ph1.50.62
5f Me4-F-Ph0.80.48

Data extracted from a study on the design and synthesis of 5-chlorine-2-amino-pyrimidine derivatives.

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is crucial for understanding the significance of these SAR studies. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

CDK9_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylation of Ser2 of CTD Active_RNAPII Elongating RNAPII RNAPII->Active_RNAPII Release from pausing Transcription Gene Transcription (e.g., c-Myc, Mcl-1) Active_RNAPII->Transcription Pyrimidine_Inhibitor 5-Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->PTEFb

CDK9-mediated transcriptional regulation and its inhibition.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR Analysis Design Design of 5-Substituted Pyrimidine Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50/IC50 Determination) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design

Typical experimental workflow for SAR studies of kinase inhibitors.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments cited in the studies of the 5-substituted pyrimidine derivatives.

Protocol 1: In Vitro CDK9/Cyclin T1 Kinase Assay

Objective: To determine the in vitro inhibitory potency (Ki) of compounds against human CDK9/Cyclin T1.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Biotinylated peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., Streptavidin-coated plates, Europium-labeled anti-phosphoserine antibody, TR-FRET based detection system)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the CDK9/Cyclin T1 enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near its Km value.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (e.g., Europium-labeled anti-phosphoserine antibody) and incubate for the recommended time to allow for signal development.

  • Read the plate using a suitable plate reader (e.g., a time-resolved fluorescence reader for TR-FRET).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the Ki values by fitting the concentration-response data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors).

Protocol 2: In Vitro PLK4 Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of compounds against human PLK4.

Materials:

  • Recombinant human PLK4 enzyme

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • [γ-33P]ATP

  • Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • In a 96-well plate, combine the PLK4 enzyme, the peptide substrate, and the diluted test compound.

  • Initiate the reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate, add scintillant to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: MCF-7 Cell Proliferation Assay

Objective: To determine the anti-proliferative activity (IC50) of compounds on the human breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Plate reader (absorbance or fluorescence/luminescence based on the reagent)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be non-toxic to the cells (e.g., <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color/signal development.

  • Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This guide provides a foundational understanding of the SAR of 5-substituted pyrimidines as kinase inhibitors, supported by quantitative data and detailed experimental methodologies. The presented information is intended to aid researchers in the design and development of novel and more effective therapeutic agents.

A Comparative Guide to the Synthetic Efficiency of Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including pharmaceuticals and natural products. The efficient construction of this core structure is a cornerstone of synthetic organic chemistry and drug discovery. This guide provides an objective comparison of the synthetic efficiency of three common classes of pyrimidine precursors: β-dicarbonyl compounds, dialkyl malonates, and cyanoacetamides. The comparison is based on reaction yields, and atom economy, supported by experimental data from the literature.

Data Presentation: A Quantitative Comparison

The following table summarizes the synthetic efficiency of representative reactions for each precursor class. The chosen examples are one-pot, three-component reactions to provide a more direct comparison.

Precursor ClassRepresentative PrecursorsN-SourceThird ComponentProductYield (%)Atom Economy (%)
β-Dicarbonyl Compound Ethyl AcetoacetateUreaBenzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one58-98%[1][2]86.1%
Dialkyl Malonate Diethyl MalonateThioureaBenzaldehydeEthyl 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate~70-80% (reported as "good yield")[3][4]84.5%
Cyanoacetamide CyanoacetamideGuanidineBenzaldehyde2-Amino-5-cyano-6-phenylpyrimidin-4(3H)-one~80-95%[5]79.2%

Note: Yields can vary significantly based on the specific substrates, catalysts, and reaction conditions employed. The provided ranges are indicative of typical results found in the literature. Atom economy is calculated based on the stoichiometric reaction.

Analysis of Synthetic Efficiency

From the data presented, β-dicarbonyl compounds , particularly in the context of the Biginelli reaction, demonstrate high to excellent yields, often exceeding 90% under optimized conditions[1][2]. This method is well-established and offers a straightforward route to a wide variety of dihydropyrimidinones.

Dialkyl malonates also serve as effective precursors, particularly for the synthesis of barbituric acid derivatives and related compounds, with reported "good yields"[3][4]. While direct comparative yield data under identical conditions is scarce, the available literature suggests they are a viable alternative to β-dicarbonyls.

Cyanoacetamide and its derivatives are versatile precursors for the synthesis of highly functionalized pyrimidines, including those with amino and cyano substituents, which are valuable for further chemical modifications[5][6]. The reported yields for these reactions are generally high.

In terms of atom economy , all three precursor classes exhibit good to excellent efficiency in these one-pot reactions. The Biginelli reaction with ethyl acetoacetate shows a slightly higher atom economy compared to the reactions with diethyl malonate and cyanoacetamide, indicating a more efficient incorporation of reactant atoms into the final product.

Experimental Protocols

Detailed methodologies for representative pyrimidine syntheses from each precursor class are provided below.

Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one from Ethyl Acetoacetate (Biginelli Reaction)

This protocol is adapted from a typical Biginelli reaction procedure.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Synthesis of Ethyl 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from Diethyl Malonate

This protocol is based on a modified Biginelli-type reaction.

Materials:

  • Benzaldehyde

  • Diethyl malonate

  • Thiourea

  • Ethanol

  • Trifluoroacetic acid (catalyst)

Procedure:

  • Dissolve thiourea (1.5 equivalents) in a mixture of ethanol and acetylacetone (as solvent) in a round-bottom flask.

  • Add diethyl malonate (1 equivalent) dropwise to the solution with stirring.

  • After a short period of stirring, add benzaldehyde (1 equivalent) to the mixture.

  • Add a catalytic amount of trifluoroacetic acid.

  • Heat the reaction mixture at 60-65°C with continuous stirring.

  • Monitor the reaction by TLC until completion.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization from ethanol to yield the desired product[3].

Synthesis of 2-Amino-5-cyano-6-phenylpyrimidin-4(3H)-one from Cyanoacetamide

This protocol describes a typical reaction for the synthesis of a functionalized pyrimidine.

Materials:

  • Benzaldehyde

  • Cyanoacetamide

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.

  • Add guanidine hydrochloride (1 equivalent) to the sodium ethoxide solution and stir.

  • To this mixture, add cyanoacetamide (1 equivalent) and benzaldehyde (1 equivalent).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrimidine derivative.

Visualizations

Logical Relationship of Precursors to Pyrimidine Core

The following diagram illustrates how each precursor class contributes to the final pyrimidine ring structure.

G Contribution of Precursors to the Pyrimidine Ring cluster_precursors Precursor Classes cluster_core Pyrimidine Core cluster_fragments Contributing Fragments P1 β-Dicarbonyl Compound F1 C4-C5-C6 P1->F1 Provides C4-C5-C6 fragment P2 Dialkyl Malonate P2->F1 Provides C4-C5-C6 fragment P3 Cyanoacetamide P3->F1 Provides C5-C6 fragment (C4 from third component) Pyrimidine N1-C2-N3-C4-C5-C6 F1->Pyrimidine F2 N1-C2-N3 F2->Pyrimidine N_Source N-Source (Urea, Amidine, etc.) N_Source->F2 Provides N1-C2-N3 fragment

Caption: Precursor contribution to the pyrimidine core.

Experimental Workflow for Pyrimidine Synthesis

This diagram outlines the general experimental workflow for the one-pot synthesis of pyrimidines.

G General Experimental Workflow for Pyrimidine Synthesis A 1. Mixing of Reactants (Precursor, N-Source, Third Component) B 2. Addition of Solvent and Catalyst A->B C 3. Reaction (Heating/Stirring) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Product Isolation (Precipitation/Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General workflow for pyrimidine synthesis.

References

Safety Operating Guide

Proper Disposal of 5-Iodomethyl-2-methyl-pyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 5-Iodomethyl-2-methyl-pyrimidine is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general laboratory safety standards.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its potential hazards. While specific data for this compound is not ubiquitously available, related chemical structures suggest it should be handled as a hazardous substance.

Personal Protective Equipment (PPE) is mandatory. Always wear the following when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant aerosolization or handling of powders is expected, a NIOSH-approved respirator may be necessary.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional.

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid.

    • The container must be in good condition, free from cracks or damage.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any relevant hazard symbols (e.g., flammable, toxic).

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[2][3]

    • The storage area should be inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols & Data

Accidental Spill Clean-up Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the affected area.

    • Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[2]

    • For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Dispose:

    • Place all contaminated materials (absorbent, cleaning supplies, etc.) into a designated hazardous waste container.

    • Seal and label the container as described in the disposal procedure above.

  • Decontaminate:

    • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

    • All cleaning materials should also be disposed of as hazardous waste.

Hazard Data Summary

Based on analogous compounds, the following hazards should be considered for this compound.

Hazard ClassDescriptionPrecautionary Measures
Flammability May be a flammable liquid and vapor.[4]Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] Use non-sparking tools.[4][5]
Acute Toxicity Harmful if swallowed or inhaled. Toxic in contact with skin.[4]Avoid breathing vapors or dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[2][4]
Skin Corrosion/Irritation May cause severe skin burns and irritation.[1][4]Wear protective gloves and clothing.[1][4][5]
Eye Damage/Irritation May cause serious eye damage.[1][4]Wear eye and face protection.[1][2][4]
Environmental Hazard Do not let product enter drains, soil, or surface water.[1][4][5]Prevent spills from entering the environment.

Visual Guides

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Chemical Waste ppe->waste_gen segregate Segregate Waste into a Designated Container waste_gen->segregate label_container Label Container Clearly (Name, Hazards) segregate->label_container store Store in a Secure, Ventilated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Spill Response Logic

This diagram outlines the logical steps to take in the event of a chemical spill.

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end_response Spill Response Complete decontaminate->end_response

Caption: Logical flow for responding to a chemical spill.

References

Personal protective equipment for handling 5-Iodomethyl-2-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Iodomethyl-2-methyl-pyrimidine. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and proper chemical management.

Immediate Safety Precautions

Given the presence of an iodomethyl group and a pyrimidine ring, this compound should be handled with care, assuming it may be toxic and irritating. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous chemicals.

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over safety glasses when there is a risk of splashing.[5]
Hands Chemical-resistant GlovesHandle with gloves inspected prior to use.[4] Nitrile gloves are commonly used for incidental contact, but glove manufacturer's chemical resistance guides should be consulted for specific recommendations.[5][6] For extended contact, consider thicker or double gloving.[7]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned.[5] For handling larger quantities or in case of a significant spill risk, a chemical-resistant apron over the lab coat is recommended.[6]
Respiratory Respirator (if necessary)Use a respirator if engineering controls like a fume hood are insufficient to control exposure to dust or aerosols.[4][5] Respirator use requires a formal program including fit testing and training.[5]
Feet Closed-toe ShoesAppropriate shoes that cover the entire foot are mandatory in a laboratory setting.[5]

Operational Handling Plan

1. Preparation and Engineering Controls:

  • Always work in a designated area, such as a certified chemical fume hood, to minimize inhalation risks.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Before starting any procedure, ensure all necessary PPE is available and in good condition.

2. Handling and Experimental Procedure:

  • Avoid the formation of dust and aerosols.[3]

  • Use compatible lab equipment (e.g., glass, Teflon) and inspect for any damage before use.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area, protected from light.[2][3]

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the contaminated absorbent material in a sealed, properly labeled container for hazardous waste disposal.[1]

  • For larger spills, evacuate the area and follow emergency procedures.[8]

Disposal Plan

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, labeled hazardous waste container.[8]

  • Crucially, segregate halogenated organic waste from non-halogenated waste streams.[9][10][11] This is important for proper disposal and can impact disposal costs.[1][10][11]

  • Do not mix this waste with other incompatible waste types such as strong acids, bases, or oxidizers.[1]

2. Container Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[1][8]

  • Keep the waste container securely closed except when adding waste.[1][8]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[1]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh/Dispense in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Halogenated Waste F->G H Label & Store Waste Container G->H I Remove & Dispose of PPE H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodomethyl-2-methyl-pyrimidine
Reactant of Route 2
5-Iodomethyl-2-methyl-pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。